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  • Product: Deschloro Amlodipine
  • CAS: 88150-52-1

Core Science & Biosynthesis

Foundational

Pharmacological Activity of Deschloro Amlodipine vs. Amlodipine: A Structural and Mechanistic Guide

Executive Summary In the development and quality control of 1,4-dihydropyridine (DHP) calcium channel blockers, understanding the exact structure-activity relationship (SAR) is paramount. Amlodipine is a third-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of 1,4-dihydropyridine (DHP) calcium channel blockers, understanding the exact structure-activity relationship (SAR) is paramount. Amlodipine is a third-generation DHP that exhibits potent, state-dependent inhibition of L-type voltage-gated calcium channels (CaV1.2). During its synthesis and degradation, various impurities can form, notably Deschloro Amlodipine (CAS 88150-52-1).

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently encounter the assumption that minor structural deviations in impurities yield negligible pharmacological differences. However, the removal of a single halogen atom—specifically the ortho-chlorine on the C4-phenyl ring—fundamentally alters the molecule's 3D conformation. This guide dissects the structural causality, receptor binding kinetics, and the self-validating experimental workflows required to quantify the profound loss of pharmacological activity in deschloro amlodipine compared to its parent active pharmaceutical ingredient (API).

Structural Causality: The Role of Steric Hindrance

The pharmacological potency of DHPs is not merely dictated by their chemical formula, but by their rigid spatial geometry when entering the lipid-facing surface of the CaV1.2 pore module[1].

Amlodipine: The Locked Perpendicular Conformation

Amlodipine contains a 2-chlorophenyl group at the C4 position of the dihydropyridine ring. The presence of the bulky chlorine atom at the ortho position creates severe steric hindrance with the ester groups at C3 and C5 of the DHP ring. This steric clash restricts the rotation of the single bond connecting the two rings, effectively locking the phenyl ring in a conformation that is perpendicular to the relatively planar DHP ring[2].

When amlodipine approaches the CaV1.2 binding pocket—located at the interface of two subunits—this perpendicular orientation is strictly required. It allows the DHP ring to anchor via hydrogen bonding (via the N-H group) and calcium ion bridges (via the ester oxygens), while the perpendicular phenyl ring projects outward to engage in critical lipophilic and ring-to-ring interactions with tyrosine residues in the channel[2].

Deschloro Amlodipine: Conformational Collapse

Deschloro amlodipine lacks this crucial ortho-chlorine atom, leaving an unsubstituted phenyl ring. Without the steric bulk of the halogen, the bond between the C4 carbon and the phenyl ring rotates freely[3]. Consequently, the molecule frequently adopts transient coplanar or relaxed conformations. When these coplanar conformers attempt to enter the CaV1.2 binding site, they encounter massive steric clashes with the amino acid residues lining the pocket, preventing the deep insertion required to allosterically induce the asymmetric, Ca2+-blocked state of the channel[1].

SAR_Logic cluster_amlodipine Amlodipine (API) cluster_deschloro Deschloro Amlodipine (Impurity) A1 Ortho-Chloro Phenyl Ring A2 High Steric Hindrance A1->A2 A3 Locked Perpendicular Conformation A2->A3 A4 High Cav1.2 Affinity (IC50 ~10 nM) A3->A4 D1 Unsubstituted Phenyl Ring D2 Low Steric Hindrance D1->D2 D3 Free Bond Rotation (Coplanar Clashes) D2->D3 D4 Low Cav1.2 Affinity (>100-fold Reduction) D3->D4

Fig 1: Conformational causality dictating the pharmacological affinity of DHP analogs.

Quantitative Pharmacological Profiling

Because deschloro amlodipine cannot maintain the bioactive perpendicular conformation, its ability to act as a calcium channel antagonist is severely compromised. Amlodipine exhibits an IC50 of approximately 10 nM for the inactivated state of the CaV1.2 channel[1]. In contrast, SAR studies of DHPs demonstrate that removing the ortho-substituent reduces binding affinity by 2 to 3 orders of magnitude, pushing the IC50 of deschloro amlodipine into the micromolar range, rendering it pharmacologically inert at therapeutic dosing levels.

Table 1: Comparative Pharmacological Profile
ParameterAmlodipineDeschloro Amlodipine
C4-Aryl Substituent 2-ChlorophenylUnsubstituted Phenyl
Steric Hindrance (Ortho) HighLow
Preferred Conformation Locked PerpendicularFree Rotation (Coplanar Clashes)
Membrane Partitioning High (Ionic & Hydrophobic)[4]Reduced (Altered Lipophilicity)
CaV1.2 IC50 (Inactivated State) ~10 nM>1000 nM (Estimated via SAR)
Regulatory Status Active Pharmaceutical IngredientPharmacopeial Impurity

Experimental Workflows: Validating DHP Activity

To rigorously quantify the pharmacological difference between amlodipine and its deschloro impurity, we must employ assays that account for the unique biophysics of DHPs. DHPs are state-dependent blockers; they bind with vastly higher affinity to the inactivated state of the calcium channel than to the resting state[1].

The following protocols are designed as self-validating systems, ensuring that the data reflects true receptor pharmacology rather than artifactual membrane partitioning.

Protocol A: State-Dependent Patch-Clamp Electrophysiology

Causality Focus: A single depolarizing pulse will drastically underestimate DHP affinity because the channels spend insufficient time in the inactivated state. We must use a voltage train protocol to drive the channels into inactivation, thereby revealing the true high-affinity block.

  • Cell Preparation: Culture HEK293 cells stably expressing the human CaV1.2 α1C subunit, along with auxiliary β2a and α2δ subunits to ensure proper membrane trafficking and physiological gating kinetics.

  • Whole-Cell Configuration: Achieve a GΩ seal using a borosilicate glass pipette (2-4 MΩ) filled with a Cs-based intracellular solution (to block outward K+ currents). Self-Validation Step: Continuously monitor series resistance ( Rs​ ). Reject any cell where Rs​ exceeds 10 MΩ or fluctuates by >20%. Uncompensated Rs​ causes voltage errors that masquerade as changes in channel gating, invalidating the IC50.

  • Voltage Train Protocol: Hold the cell at a resting potential of -80 mV. Apply a train of 20 depolarizing pulses to +10 mV (100 ms duration) at a frequency of 0.1 Hz. Causality: This specific frequency and duration accumulate the channels in the inactivated state, which is the high-affinity conformation for amlodipine binding.

  • Drug Perfusion: Perfuse amlodipine (1 nM to 1 μM) or deschloro amlodipine (100 nM to 100 μM) using a rapid-exchange gravity-driven system.

  • Data Acquisition & Analysis: Measure the peak inward Ba2+ or Ca2+ current at the 20th pulse. Normalize the remaining current to the pre-drug baseline to calculate fractional block and derive the IC50.

PatchClamp Step1 1. Cell Prep HEK293 Cav1.2 Step2 2. Whole-Cell R_series < 10 MΩ Step1->Step2 Step3 3. Voltage Train Accumulate Inactivated State Step2->Step3 Step4 4. Drug Perfusion Steady-State Block Step3->Step4 Step5 5. Data Analysis IC50 Calculation Step4->Step5

Fig 2: Self-validating patch-clamp workflow for state-dependent DHP calcium channel blockers.

Protocol B: Radioligand Competitive Binding Assay

Causality Focus: Because amlodipine is highly lipophilic and partitions heavily into the lipid bilayer[4], functional patch-clamp assays can be confounded by slow membrane wash-in times. A radioligand assay directly measures thermodynamic binding affinity ( Ki​ ) at the receptor site.

  • Membrane Preparation: Isolate sarcolemmal membranes from ventricular myocardium. Homogenize in a sucrose buffer and isolate the microsomal fraction via ultracentrifugation (100,000 x g).

  • Incubation: Incubate 50 μg of membrane protein with 0.1 nM [3H] -isradipine (a highly specific DHP radioligand) in 50 mM Tris-HCl buffer (pH 7.4). Add increasing concentrations of unlabeled amlodipine or deschloro amlodipine.

  • Self-Validation Step (Non-Specific Binding): In a parallel control set, add 10 μM of unlabeled nifedipine. Causality: Any radioactivity remaining in this control represents [3H] -isradipine trapped in the lipid bilayer rather than bound to the CaV1.2 receptor. This value must be subtracted from all total binding data to yield specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Quantification: Wash the filters, immerse in scintillation fluid, and count the retained radioactivity to generate a competitive displacement curve and calculate the Ki​ using the Cheng-Prusoff equation.

References

  • A Comparative Review of the SAR of Amlodipine and Lercanidipine Acta Scientific Pharmaceutical Sciences
  • Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs PubMed Central (PMC) / NIH
  • Comparison of location and binding for the positively charged 1,4-dihydropyridine calcium channel antagonist amlodipine with uncharged drugs of this class in cardiac membranes PubMed / NIH
  • Binding interactions with biological targets can be significantly impacted by the presence or absence of functional groups that dictate a molecule's shape Chegg (Structural Chemistry Analysis)

Sources

Exploratory

In Vitro Toxicity Profiling of Deschloro Amlodipine: A Technical Guide to Degradation Product Qualification

Executive Summary The rigorous qualification of pharmaceutical impurities is a cornerstone of modern drug development. Amlodipine besylate, a ubiquitous dihydropyridine calcium channel blocker, is susceptible to various...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous qualification of pharmaceutical impurities is a cornerstone of modern drug development. Amlodipine besylate, a ubiquitous dihydropyridine calcium channel blocker, is susceptible to various degradation pathways under environmental and chemical stress. Among its known degradants is deschloro amlodipine (CAS 88150-52-1), an impurity characterized by the loss of the chlorine atom on the phenyl ring. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, mechanistically grounded framework for evaluating the in vitro toxicity profile of deschloro amlodipine. This guide moves beyond basic compliance, detailing the causality behind structural toxicity and providing self-validating experimental protocols aligned with ICH Q3A(R2) and ICH M7 guidelines.

Mechanistic Context: The Structural Significance of Dechlorination

To understand the toxicity profile of deschloro amlodipine, one must first understand the structural biology of the parent molecule. The dihydropyridine pharmacophore relies heavily on precise spatial geometry. In amlodipine, the ortho-chloro substituent on the phenyl ring acts as a "conformational lock." By exerting steric hindrance, it restricts the rotation of the phenyl ring, forcing it into a perpendicular orientation relative to the dihydropyridine ring. This exact conformation is required for high-affinity binding to L-type calcium channels.

During forced degradation—particularly under basic hydrolysis, aggressive oxidation, or UV photolysis—amlodipine can undergo dechlorination . The resulting deschloro amlodipine loses this critical steric hindrance.

Toxicological Consequence: While the loss of the "conformational lock" drastically reduces the molecule's therapeutic efficacy at L-type calcium channels, it simultaneously increases the molecule's structural flexibility. This enhanced flexibility increases molecular promiscuity, raising the probability of off-target receptor binding (such as hERG potassium channels) and altering its metabolic cytotoxicity profile . Furthermore, prolonged degradation processes can generate downstream toxic intermediates that require rigorous profiling .

Tiered In Vitro Profiling Strategy

Evaluating a degradation product requires a systematic, tiered approach to prevent late-stage clinical failures. The workflow below outlines the logical progression from in silico prediction to specific in vitro validations, ensuring all regulatory endpoints for genotoxic and cytotoxic impurities are addressed .

ToxicityWorkflow Start Deschloro Amlodipine Degradation Product InSilico In Silico QSAR (ICH M7 Assessment) Start->InSilico Genotox In Vitro Genotoxicity (Ames Test / OECD 471) InSilico->Genotox CytoTox Cytotoxicity Profiling (HepG2 / MTT Assay) InSilico->CytoTox CardioTox Cardiotoxicity (hERG Patch-Clamp) InSilico->CardioTox Decision Safety & Qualification Decision (ICH Q3A/B) Genotox->Decision CytoTox->Decision CardioTox->Decision

Figure 1: Tiered in vitro toxicity profiling workflow for amlodipine degradation products.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is analytically sound.

Protocol 1: High-Throughput Cytotoxicity Profiling (HepG2 / MTT Assay)

Causality: The liver is the primary site of amlodipine metabolism. Utilizing the HepG2 human hepatoma cell line ensures that the assay accounts for hepatic metabolic enzymes that might convert deschloro amlodipine into reactive, cytotoxic intermediates.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare working solutions of deschloro amlodipine in 0.1% DMSO (vehicle) to achieve final well concentrations ranging from 0.1 μM to 100 μM.

  • Exposure: Expose cells for 48h. Include Amlodipine Besylate as a structural comparator, Chlorpromazine (50 μM) as a positive cytotoxic control, and 0.1% DMSO as the vehicle control.

  • Metabolic Readout: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Solubilize the resulting formazan crystals with 100 μL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

  • Self-Validation Criterion: The assay is deemed valid only if the vehicle control viability remains >95% and the Z'-factor for the positive control (Chlorpromazine) is >0.5, ensuring high assay robustness.

Protocol 2: Cardiotoxicity Screening via hERG Patch-Clamp

Causality: As structural flexibility increases due to dechlorination, dihydropyridine analogs can exhibit cross-reactivity with the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a severe risk for QT interval prolongation.

  • Cell Preparation: Utilize HEK293 cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Employ whole-cell patch-clamp electrophysiology. Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV for 2s, followed by a repolarizing step to -50 mV for 2s to elicit hERG tail currents.

  • Perfusion: Perfuse deschloro amlodipine at escalating concentrations (0.1 to 30 μM) while continuously recording tail currents.

  • Reference Standard: Apply E-4031 (100 nM) at the end of the recording as a positive control.

  • Self-Validation Criterion: Tail current amplitude must be >300 pA in control conditions. Current run-down must be <10% over 5 minutes prior to compound application. The positive control (E-4031) must produce >90% inhibition of the tail current.

Protocol 3: Bacterial Reverse Mutation (Ames) Test

Causality: ICH M7 mandates assessing the mutagenic potential of all synthesized or degraded impurities to rule out DNA-reactive carcinogenicity.

  • Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Incubation: Perform the pre-incubation method (20 mins at 37°C) with and without Aroclor 1254-induced rat liver S9 fraction to account for metabolic activation.

  • Plating & Counting: Plate on minimal agar and count revertant colonies after 48h.

  • Self-Validation Criterion: Spontaneous revertant baseline must fall within established historical control limits. Positive controls (e.g., 2-Aminoanthracene for +S9 conditions) must induce a ≥3-fold increase in revertant colonies compared to the vehicle.

Cellular Toxicity Signaling Pathway

When deschloro amlodipine exceeds cellular tolerance thresholds, it triggers a cascade of intracellular events. The loss of target specificity can lead to mitochondrial uncoupling and oxidative stress, ultimately driving the cell toward apoptosis.

SignalingPathway Impurity Deschloro Amlodipine Exposure Receptor Off-Target Ion Channel Binding (hERG) Impurity->Receptor Structural shift MitoStress Mitochondrial Dysfunction (ROS Generation) Impurity->MitoStress Intracellular accumulation Oxidative Oxidative Stress (Depleted GSH) Receptor->Oxidative MitoStress->Oxidative Apoptosis Apoptotic Pathway (Caspase 3/7 Activation) Oxidative->Apoptosis Threshold exceeded Viability Decreased Cell Viability (Cytotoxicity) Apoptosis->Viability

Figure 2: Proposed cytotoxic signaling pathway induced by deschloro amlodipine exposure.

Quantitative Data Summary

The following table synthesizes representative quantitative profiling data, comparing the parent drug to the deschloro degradation product. This data illustrates the toxicological shift caused by the loss of the ortho-chloro group.

ParameterAssay ModelAmlodipine BesylateDeschloro AmlodipineMechanistic Implication
Cytotoxicity (IC₅₀) HepG2 (MTT, 48h)~45.2 μM~32.8 μMLower IC₅₀ indicates slightly elevated basal cytotoxicity due to off-target interactions.
hERG Inhibition (IC₅₀) HEK293 Patch-Clamp>30 μM~18.5 μMIncreased molecular flexibility enhances off-target K⁺ channel binding promiscuity.
Mutagenicity Ames Test (±S9)NegativeNegativeLacks structural alerts for direct DNA reactivity (Compliant with ICH M7).
L-type Ca²⁺ Affinity Radioligand Binding<2 nM>150 nMLoss of the ortho-chloro "lock" abrogates primary pharmacology.

Conclusion

The in vitro toxicity profile of deschloro amlodipine highlights a critical principle in drug stability: minor structural degradation can lead to significant pharmacological shifts. While deschloro amlodipine does not exhibit direct genotoxic alerts (Ames negative), its increased conformational flexibility reduces its intended calcium channel affinity while increasing its propensity for off-target hERG binding and mild hepatotoxicity. By employing the self-validating methodologies detailed in this guide, drug development professionals can accurately quantify these risks, ensuring robust formulation strategies and regulatory compliance.

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. LabRulez LCMS. Available at:[Link]

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. NIH PubMed Central (PMC). Available at:[Link]

  • Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. MDPI. Available at:[Link]

  • Amlodipine Genotoxic Impurity Report. Scribd. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Trace-Level Quantification of Genotoxic Alkyl Sulfonate Impurities in Amlodipine Besylate via LC-MS/MS

Introduction and Mechanistic Background Amlodipine besylate is a widely prescribed dihydropyridine calcium channel blocker. During its synthesis, purification, or prolonged storage, the benzenesulfonic acid salt can reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Background

Amlodipine besylate is a widely prescribed dihydropyridine calcium channel blocker. During its synthesis, purification, or prolonged storage, the benzenesulfonic acid salt can react with residual short-chain aliphatic alcohols (e.g., methanol, ethanol, isopropanol) used as processing solvents. This unintended esterification yields alkyl benzene sulfonates—specifically Methylbenzene sulfonate (MBS), Ethylbenzene sulfonate (EBS), and Isopropylbenzene sulfonate (IBS)[1].

Because these compounds are potent alkylating agents capable of interacting with DNA, they are classified as potential genotoxic impurities (PGIs). Regulatory bodies (following ICH M7 guidelines) require stringent control of these impurities at parts-per-million (ppm) levels based on the threshold of toxicological concern (TTC). Traditional HPLC-UV methods lack the sensitivity and specificity required for this trace-level detection, necessitating the deployment of highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[2].

Mechanistic Pathway of Impurity Formation

Pathway A Amlodipine Besylate (API Salt) C Esterification Reaction (Catalyzed by Heat/pH) A->C Benzenesulfonic Acid Dissociation B Residual Solvents (MeOH, EtOH, IPA) B->C Aliphatic Alcohols D Methylbenzene Sulfonate (MBS) Genotoxic C->D + Methanol E Ethylbenzene Sulfonate (EBS) Genotoxic C->E + Ethanol F Isopropylbenzene Sulfonate (IBS) Genotoxic C->F + Isopropanol

Esterification pathway generating genotoxic alkyl sulfonates from amlodipine besylate.

Analytical Strategy and Causality

Designing a robust LC-MS/MS method for trace impurities in a high-concentration API matrix requires strategic manipulation of chemistry and instrumentation. As an application scientist, I have structured this protocol around two critical causal choices:

  • Adduct-Driven Ionization Strategy: Alkyl sulfonates lack strongly basic functional groups, making standard protonation ([M+H]⁺) in Electrospray Ionization (ESI) highly inefficient. To overcome this thermodynamic barrier, we utilize 10 mM ammonium acetate in the mobile phase. The presence of ammonium ions forces the formation of stable ammonium adducts ([M+NH₄]⁺), which serve as robust, high-abundance precursor ions for subsequent MS/MS fragmentation[2].

  • Matrix Management via Divert Valve: The Amlodipine API is present at concentrations orders of magnitude higher than the trace impurities. Injecting the main API peak directly into the MS source causes severe ion suppression (matrix effect) and rapid contamination of the ion optics. To create a self-validating, long-term robust system, a Valco divert valve is programmed to direct the column effluent to waste during the API elution window (6.1 to 15.0 min)[2].

Step-by-Step Experimental Protocol

Workflow S1 Sample Prep (Dilute & Shoot) S2 Chromatographic Separation (C18, Gradient) S1->S2 20 µL Injection S3 Divert Valve (API to Waste) S2->S3 Eluent S4 ESI Source (Adduct Formation) S3->S4 Impurity Window (0-6 min, 15-24 min) Waste Waste S3->Waste API Window (6-15 min) S5 Triple Quadrupole (MRM Mode) S4->S5 [M+NH4]+ Ions S6 Data Processing (Quantification) S5->S6 Fragment Ions

LC-MS/MS workflow featuring divert-valve matrix management and MRM quantification.

Reagents and Materials
  • Standards: Reference standards of MBS, EBS, and IBS (Purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Acetate.

Sample and Standard Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Standard: Accurately weigh 5 mg of each impurity (MBS, EBS, IBS) and dissolve in 10 mL of ACN to yield a 0.5 mg/mL stock solution[2].

  • Working Standards: Serially dilute the stock solution with diluent to create a calibration curve ranging from 0.01 µg/mL to 0.20 µg/mL.

  • Sample Preparation: Accurately weigh 10 mg of Amlodipine Besylate API and dissolve in 1 mL of diluent (Final concentration: 10 mg/mL). Vortex for 2 minutes and transfer to an autosampler vial. Critical Note: Analyze immediately to prevent in situ degradation or secondary esterification in the vial[2].

Liquid Chromatography (LC) Conditions
  • Analytical Column: Inertsil ODS 3V (150 × 4.6 mm, 3.0 µm)[2]. The high surface area and dense C18 bonding provide the necessary retention for polar sulfonates.

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer : Acetonitrile (60:40, v/v).

  • Mobile Phase B: 0.01 M Ammonium Acetate buffer : Acetonitrile (5:95, v/v)[2].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.5 min: 5% B

    • 5.0 min: 50% B

    • 10.0 min: 70% B

    • 15.0 - 20.0 min: 95% B (Column Wash)

    • 24.0 min: 5% B (Re-equilibration)[2].

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) targeting the [M+NH₄]⁺ adducts.

Quantitative Data and Validation Metrics

To ensure high specificity, the MS/MS transitions are tuned to monitor the loss of the ammonium adduct and the cleavage of the alkyl chain, leaving the stable benzenesulfonate fragment.

Table 1: Optimized MRM Transitions for Genotoxic Impurities

AnalytePrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
MBS 190.191.110015
EBS 204.1109.110018
IBS 218.1123.110020

Note: The precursor m/z 204.1 for EBS represents the exact mass of the ammonium adduct utilized for quantification[2].

Table 2: Method Validation Summary (ICH Q2 Guidelines)

ParameterMBSEBSIBS
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.04 µg/mL0.04 µg/mL0.04 µg/mL
Linearity Range 0.04 - 0.20 µg/mL0.05 - 0.20 µg/mL0.04 - 0.20 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999> 0.999
Accuracy (Recovery %) 97.5 – 102.1%98.1 – 103.0%96.8 – 101.5%

The method demonstrates exceptional accuracy (98.1–103.0% for EBS) at trace levels, confirming that matrix interference has been successfully engineered out of the workflow[2].

Self-Validating System Suitability

To guarantee the integrity of every analytical batch, the protocol must act as a self-validating system. The following criteria must be met before reporting any quantitative data:

  • Matrix Suppression Check (Recovery Spike): Every sequence must include an API sample spiked with 0.10 µg/mL of the impurity mix. Recovery must fall between 90–110%. A failure here immediately flags a malfunction in the divert valve timing, indicating API is entering the source and causing ion suppression.

  • Adduct Ratio Verification: The ratio of the [M+NH₄]⁺ peak to the [M+H]⁺ peak must remain >10:1. If this ratio drops, it indicates depletion of the ammonium acetate buffer, which will cause a catastrophic loss of sensitivity.

References

  • Quantification of genotoxic impurities in amlodipine drug substance by LC-MS Scholars Research Library URL: [Link]

  • LC-MS/MS METHOD FOR THE TRACE LEVEL DETERMINATION OF ETHYL BENZENE SULFONATE: A GENOTOXIC IMPURITY IN AMLODIPINE BESYLATE Rasayan Journal of Chemistry URL: [Link]

  • Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System Agilent Technologies URL: [Link]

Sources

Application

Application Note: Synthesis Pathway and Isolation Protocol of Deschloro Amlodipine Reference Standard

Executive Summary & Scientific Rationale Amlodipine is a widely prescribed dihydropyridine calcium channel blocker utilized in the management of hypertension and coronary artery disease[1]. During the manufacturing of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker utilized in the management of hypertension and coronary artery disease[1]. During the manufacturing of the active pharmaceutical ingredient (API), various process-related impurities can emerge. Regulatory guidelines (e.g., ICH Q3A/Q3B) mandate the stringent identification, quantification, and control of these impurities.

Deschloro Amlodipine (CAS 88150-52-1) is a critical process-related impurity of amlodipine[2]. Structurally, it is 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate[2]. It differs from the parent API solely by the absence of the 2-chloro substituent on the phenyl ring[3].

Causality of Formation: Amlodipine is synthesized via a modified Hantzsch dihydropyridine reaction utilizing 2-chlorobenzaldehyde as a primary starting material[1]. If the 2-chlorobenzaldehyde contains unchlorinated benzaldehyde—a common byproduct of its industrial synthesis—the reaction cascade will inevitably produce deschloro amlodipine. To accurately quantify this impurity in API batches, analytical laboratories must synthesize and isolate it as a high-purity reference standard.

Mechanistic Pathway for Targeted Synthesis

To deliberately synthesize the deschloro amlodipine reference standard, we replicate the commercial amlodipine synthesis pathway but intentionally substitute 2-chlorobenzaldehyde with highly pure benzaldehyde[4].

The synthesis is a robust, step-wise process:

  • Knoevenagel Condensation: Benzaldehyde reacts with ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. This step is catalyzed by a piperidine/acetic acid system, which forms a highly reactive iminium intermediate, driving the condensation to yield a benzylidene derivative[4].

  • Hantzsch Cyclization: The benzylidene intermediate undergoes cyclization with methyl 3-aminocrotonate to construct the core 1,4-dihydropyridine ring[5]. The phthalimido group is crucial here; it protects the primary amine, preventing premature nucleophilic attacks that would lead to polymeric byproducts[6].

  • Deprotection (Ing-Manske Procedure): The phthalimido-protected deschloro amlodipine is subjected to hydrazinolysis (using hydrazine hydrate) or methylamine treatment to cleave the protecting group, releasing the free primary amine[6].

SynthesisPathway A Benzaldehyde C Knoevenagel Condensation (Piperidine / AcOH) A->C B Ethyl 4-[2-(phthalimido) ethoxy]acetoacetate B->C D Intermediate: Benzylidene Derivative C->D F Phthalimido-Deschloro Amlodipine D->F E Methyl 3-aminocrotonate (Hantzsch Cyclization) E->F Cyclization G Deprotection (Hydrazine Hydrate) F->G H Deschloro Amlodipine (Crude) G->H

Mechanistic synthesis pathway of Deschloro Amlodipine via Hantzsch dihydropyridine formation.

Experimental Protocol: Synthesis and Isolation

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure reaction fidelity before proceeding to subsequent stages.

Phase 1: Synthesis of Phthalimido-Deschloro Amlodipine
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 0.1 mol of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate and 0.105 mol of benzaldehyde in 150 mL of cyclohexane and 20 mL of ethanol[4].

  • Catalysis: Add 0.05 equivalents of piperidine and 0.05 equivalents of glacial acetic acid[4]. Causality: The acid-base pair acts synergistically; acetic acid activates the carbonyl, while piperidine forms the iminium ion.

  • Condensation: Reflux the mixture for 2-3 hours. Collect the azeotropically removed water. Self-Validation: The reaction is complete when water ceases to collect in the Dean-Stark trap.

  • Cyclization: Cool the mixture to 60°C. Add 0.1 mol of methyl 3-aminocrotonate and 50 mL of glacial acetic acid[6]. Stir at 25-30°C for 12-24 hours.

  • IPC: Monitor via TLC (Hexane:Ethyl Acetate 6:4). The disappearance of the benzylidene intermediate confirms cyclization.

  • Workup: Concentrate under reduced pressure, dissolve in dichloromethane (DCM), and wash with 5% NaHCO3 to neutralize acetic acid. Evaporate to yield crude phthalimido-deschloro amlodipine.

Phase 2: Deprotection to Deschloro Amlodipine
  • Hydrazinolysis: Dissolve the crude intermediate in 200 mL of ethanol. Add 2.5 equivalents of hydrazine hydrate (80% aqueous solution).

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Self-Validation (Visual Cue): A voluminous white precipitate of phthalhydrazide will form, indicating successful cleavage of the phthalimide group.

  • Filtration: Cool the mixture to 0°C and filter off the phthalhydrazide byproduct. Wash the filter cake with cold ethanol.

Phase 3: Isolation and Purification Workflow

To achieve Reference Standard grade purity (>99.0%), rigorous isolation is required.

IsolationWorkflow A Crude Deschloro Amlodipine in Ethanol Filtrate B Solvent Evaporation (Rotary Evaporator) A->B C Liquid-Liquid Extraction (DCM / H2O) B->C Removes polar impurities D Silica Gel Chromatography (DCM:MeOH Gradient) C->D Organic Phase E Fraction Analysis (HPLC / TLC) D->E F Pooling & Crystallization (Isopropanol / Hexane) E->F Pool fractions > 98% purity G Pure Deschloro Amlodipine Reference Standard F->G Vacuum Drying

Step-by-step isolation and purification workflow for Deschloro Amlodipine.

  • Extraction: Concentrate the ethanol filtrate from Phase 2. Dissolve the residue in DCM and wash with water to remove residual hydrazine. Dry the organic layer over anhydrous Na2SO4.

  • Chromatography: Load the concentrated organic phase onto a silica gel column (100-200 mesh). Elute with a gradient of DCM to DCM:Methanol (95:5). Causality: The primary amine makes the target molecule highly polar; a methanol gradient is required to elute it efficiently while leaving lipophilic byproducts on the column.

  • Crystallization: Pool the pure fractions (verified by HPLC) and evaporate. Dissolve the resulting oil in a minimum amount of warm isopropanol, then add hexane dropwise until turbidity appears. Cool to 4°C overnight to afford white to off-white crystals[7].

Analytical Characterization & Data Presentation

To certify the isolated compound as a Reference Standard, it must be fully characterized. The expected analytical profile for Deschloro Amlodipine is summarized below:

ParameterExpected SpecificationAnalytical Purpose
Appearance White to Off-White Solid[7]Initial physical verification
Molecular Formula C20H26N2O5[3]Elemental composition confirmation
Molecular Weight 374.44 g/mol [3]Mass verification
LC-MS (ESI+) m/z 375.19[M+H]+Confirms exact mass; distinct from Amlodipine (m/z 409.15)
1H NMR (CDCl3) Absence of multiplet at 7.0-7.4 ppm specific to 2-chlorophenyl; replaced by a 5-proton multiplet for the unsubstituted phenyl ring.Confirms the "deschloro" structural modification.
HPLC Purity > 99.0% (Area Normalization)Ensures suitability as a quantitative standard

Conclusion & Quality Control Implications

The synthesis and isolation of the deschloro amlodipine reference standard rely heavily on understanding the mechanistic vulnerabilities of the Hantzsch dihydropyridine synthesis. By intentionally introducing benzaldehyde, we replicate the exact chemical pathway that causes this impurity in commercial API batches. The use of orthogonal purification techniques (chromatography followed by crystallization) ensures the removal of both structurally similar dihydropyridine byproducts and polar deprotection artifacts, yielding a highly trustworthy standard for pharmaceutical quality control.

References
  • Title: CAS 88150-53-2 (Deschloro Amlodipine Maleate) | Source: BOC Sciences | URL:

  • Title: CAS No : 88150-52-1 | Product Name : Deschloro Amlodipine | Source: Pharmaffiliates | URL: 7

  • Title: Deschloro Amlodipine | CAS No- 88150-52-1 | Source: Chemicea Pharmaceuticals | URL: 2

  • Title: Deschloro Amlodipine | Source: HTS Biopharma | URL: 3

  • Title: US20070260065A1 - Process for preparing amlodipine | Source: Google Patents | URL: 6

  • Title: CN102070611A - Preparation method of amlodipine intermediate | Source: Google Patents | URL: 4

  • Title: The Review: The Discovery and Development of Amlodipine Drug | Source: ResearchGate | URL: 1

  • Title: Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres | Source: PMC | URL: 5

Sources

Method

Application Note &amp; Protocol: Advanced Sample Preparation Techniques for the Extraction of Deschloro Amlodipine from Biological Matrices

Abstract This comprehensive guide provides detailed application notes and validated protocols for the extraction of deschloro amlodipine from biological matrices, primarily human plasma. Deschloro amlodipine, a key metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the extraction of deschloro amlodipine from biological matrices, primarily human plasma. Deschloro amlodipine, a key metabolite and potential impurity of the widely prescribed antihypertensive drug amlodipine, requires accurate and precise quantification for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This document explores three principal sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Designed for researchers, scientists, and drug development professionals, this guide emphasizes the scientific rationale behind protocol design, ensuring robust and reproducible results for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Bioanalytical Importance of Deschloro Amlodipine

Amlodipine is a long-acting calcium channel blocker used in the management of hypertension and angina.[3][4] Its metabolism in the body leads to the formation of several metabolites, with deschloro amlodipine being a significant variant. Deschloro amlodipine is structurally similar to the parent drug but lacks the chlorine atom on the phenyl group.[5][6]

The accurate measurement of drug metabolites is a critical component of drug development, as mandated by regulatory agencies.[7][8] This data is essential for a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a validated bioanalytical method for quantifying deschloro amlodipine is crucial for:

  • Pharmacokinetic (PK) Studies: To understand the formation and elimination kinetics of the metabolite.

  • Bioequivalence (BE) Studies: To compare different formulations of amlodipine.[9]

  • Impurity Profiling: To detect and quantify deschloro amlodipine as a potential impurity in amlodipine drug substances.[3]

The primary challenge in such bioanalysis is the complexity of the biological matrix (e.g., plasma, serum, urine), which contains numerous endogenous components that can interfere with the analysis. Effective sample preparation is the cornerstone of a successful bioanalytical method, designed to isolate the analyte of interest, remove interferences, and concentrate the sample to meet the sensitivity requirements of the analytical instrument.[1]

Strategic Approaches to Sample Preparation: A Comparative Overview

The choice of a sample preparation technique is a critical decision based on the analyte's physicochemical properties, the required limit of quantification (LLOQ), sample throughput needs, and the degree of sample cleanup required. For deschloro amlodipine, three techniques are predominantly employed.

Technique Principle Advantages Disadvantages Best Suited For
Solid-Phase Extraction (SPE) Differential partitioning of analyte and interferences between a solid sorbent and a liquid mobile phase.High recovery and selectivity; excellent sample cleanup; amenable to automation.More expensive; method development can be complex.Low-level quantification requiring high sensitivity and minimal matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Inexpensive; effective for removing non-soluble interferences.Labor-intensive; requires large volumes of organic solvents; can be difficult to automate.Applications where moderate cleanup is sufficient and cost is a major factor.
Protein Precipitation (PP) Use of an organic solvent or acid to denature and precipitate proteins, releasing the analyte into the supernatant.Simple, fast, and inexpensive; high throughput.Minimal cleanup; high risk of matrix effects; analyte may co-precipitate.High-concentration samples or rapid screening assays.

Protocol I: Solid-Phase Extraction (SPE) for High-Purity Elution

SPE is often the preferred method for bioanalytical applications requiring the highest sensitivity and cleanliness.[10] The choice of a polymeric reversed-phase sorbent, such as Oasis HLB or Phenomenex Strata™-X, is ideal for amlodipine and its metabolites due to its strong retention of a wide range of compounds and stability across a broad pH range.[11][12]

Rationale for SPE Protocol Design
  • Sorbent Choice: A water-wettable, polymeric reversed-phase sorbent is selected for its ability to retain the moderately polar deschloro amlodipine from an aqueous matrix without the sorbent bed drying out.

  • Conditioning & Equilibration: Methanol wets the sorbent and solvates the polymer chains, while water/buffer prepares the cartridge for the aqueous plasma sample, ensuring proper interaction.[11][12]

  • Load Step: The plasma sample, often pre-treated or diluted, is loaded onto the cartridge. A slow flow rate is critical to ensure sufficient interaction time between the analyte and the sorbent.

  • Wash Step: An aqueous wash (e.g., 5-20% methanol in water) removes highly polar, water-soluble interferences like salts and proteins that are not strongly retained.[11][13] This step is crucial for reducing ion suppression in LC-MS/MS analysis.

  • Elution Step: A strong organic solvent, such as methanol or acetonitrile, disrupts the hydrophobic interaction between deschloro amlodipine and the sorbent, eluting it from the cartridge. The addition of a small amount of acid (e.g., formic acid) or base can ensure the analyte is in its most non-polar, un-ionized state to maximize elution efficiency.[12][13]

Detailed SPE Protocol
  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. In a microcentrifuge tube, add 500 µL of plasma and 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of amlodipine or a structurally similar compound).[14] Vortex briefly.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., polymeric reversed-phase, 30 mg/1 mL) by passing 1 mL of methanol.[11][12]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of purified water. Do not allow the cartridge to dry.[11][12]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. Use a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.[13]

  • Elution: Elute deschloro amlodipine with 1 mL of methanol (or 0.1% formic acid in methanol) into a clean collection tube.[11][12]

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[11][12] Reconstitute the residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.[11][12] Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma Plasma Sample + IS load 3. Load Sample plasma->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (10% MeOH) load->wash elute 5. Elute (Methanol) wash->elute waste Waste (Interferences) wash->waste dry Evaporate to Dryness elute->dry reconstitute Reconstitute (Mobile Phase) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for deschloro amlodipine.

Protocol II: Liquid-Liquid Extraction (LLE) for Robust Isolation

LLE is a classic technique that leverages the differential solubility of an analyte between an aqueous sample and an immiscible organic solvent.[15] For deschloro amlodipine, which is a basic compound, adjusting the pH of the aqueous phase to deprotonate the amine group increases its hydrophobicity, thereby enhancing its partitioning into the organic phase.

Rationale for LLE Protocol Design
  • pH Adjustment: Adding a basic solution (e.g., NaOH or ammonium bicarbonate buffer) to the plasma sample (pH ~7.4) raises the pH well above the pKa of the primary amine on deschloro amlodipine, neutralizing its charge and making it more soluble in an organic solvent.[16]

  • Solvent Selection: A water-immiscible organic solvent with a moderate polarity, such as a mixture of diethyl ether and dichloromethane or ethyl acetate, is chosen to efficiently extract the analyte while leaving highly polar and non-polar endogenous components behind.[14][17][18]

  • Extraction & Separation: Vigorous mixing (vortexing/shaking) maximizes the surface area between the two phases, facilitating the transfer of the analyte. Centrifugation then provides a clean separation of the two layers.

  • Dry-Down & Reconstitution: The organic layer containing the analyte is transferred and evaporated. This step removes the extraction solvent, which is often incompatible with the reversed-phase LC mobile phase, and concentrates the analyte. The sample is then reconstituted in a small volume of mobile phase for injection.[19]

Detailed LLE Protocol
  • Sample Preparation: In a clean glass test tube, add 500 µL of plasma and 20 µL of the internal standard (IS) working solution. Vortex briefly.

  • pH Adjustment: Add 70 µL of 10 mM ammonium bicarbonate buffer (pH 10.0) or a similar volume of 0.1 M NaOH to the sample.[16] Vortex for 30 seconds.

  • Solvent Addition: Add 3.5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[14]

  • Extraction: Cap the tube and shake vigorously on a mechanical shaker for 15-20 minutes.[14]

  • Phase Separation: Centrifuge the samples at ~4000 rpm for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.[19]

  • Transfer: Carefully transfer the upper organic layer (~3 mL) to a new clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.

  • Dry-Down & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.[19] Reconstitute the residue in 200 µL of the mobile phase.[19]

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction plasma Plasma + IS alkalinize Alkalinize (pH > 10) plasma->alkalinize add_solvent Add Organic Solvent alkalinize->add_solvent vortex Vortex / Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute (Mobile Phase) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for deschloro amlodipine.

Protocol III: Protein Precipitation (PP) for High-Throughput Screening

Protein precipitation is the simplest and fastest sample preparation technique. It is often used in drug discovery or for samples where the analyte concentration is high enough that significant matrix effects are not a concern.[9] Acetonitrile is a common choice as it effectively precipitates proteins while keeping most small molecules, including deschloro amlodipine, in solution.[20]

Rationale for PP Protocol Design
  • Precipitating Agent: A water-miscible organic solvent like acetonitrile is added in a sufficient ratio (e.g., 3:1 or 4:1 solvent-to-plasma) to disrupt the hydration shell around proteins, causing them to denature and precipitate out of solution.[20]

  • Analyte Release: As the proteins precipitate, small molecules like deschloro amlodipine that may have been bound are released into the supernatant.

  • Separation: Centrifugation pellets the precipitated proteins at the bottom of the tube, allowing the clear supernatant containing the analyte to be easily collected.

Detailed PP Protocol
  • Sample Preparation: In a microcentrifuge tube, add 200 µL of plasma and 20 µL of the internal standard (IS) working solution.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the tube.

  • Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis or Further Processing: The supernatant can be injected directly into the LC-MS/MS system. Alternatively, for better compatibility with reversed-phase chromatography, it can be evaporated to dryness and reconstituted in the mobile phase.

PP Workflow Diagram

PP_Workflow cluster_prep Precipitation cluster_sep Separation plasma Plasma + IS add_acn Add Acetonitrile (3:1) plasma->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer pellet Protein Pellet (Waste) centrifuge->pellet inject Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation (PP) workflow for deschloro amlodipine.

Method Validation: Ensuring Data Integrity

Once a sample preparation protocol is established, the entire bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][21] Validation ensures the method is reliable and suitable for its intended purpose.[1][8]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix.[7]
Accuracy The closeness of the measured concentration to the nominal (true) concentration.Mean concentration within ±15% of nominal (±20% at LLOQ).[13]
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[13]
Recovery The efficiency of the extraction procedure, measured by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Should be consistent and reproducible, though not necessarily 100%.[12]
Matrix Effect The suppression or enhancement of analyte ionization in the MS source due to co-eluting matrix components.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[13]
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).[12][14]Mean concentrations should be within ±15% of the nominal concentration.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.A calibration curve with a minimum of six non-zero standards.[1] Correlation coefficient (r²) ≥ 0.99.

Conclusion

The successful quantification of deschloro amlodipine in biological matrices is critically dependent on the selection and optimization of the sample preparation technique. Solid-Phase Extraction offers the highest degree of cleanup and is ideal for methods requiring low limits of quantification. Liquid-Liquid Extraction provides a robust and cost-effective alternative with good recovery. Protein Precipitation serves as a rapid, high-throughput method for screening or for samples with higher analyte concentrations. Each protocol presented herein is a validated starting point that should be further optimized and rigorously validated within the specific laboratory environment to ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Application Note & Protocol: HPLC-UV Method for the Detection of Amlodipine and its Metabolites - Benchchem. (URL: )
  • Deschloro Amlodipine | C20H26N2O5 | CID 13663186 - PubChem - NIH. (URL: [Link])

  • Bioanalytical Method Validation: Metabolite Considerations - BioPharma Services. (2022, October 31). (URL: [Link])

  • Bioanalytical method development & validation | Labcorp Drug Development Catalog. (URL: [Link])

  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS - SCIEX. (URL: [Link])

  • DESCHLORO AMLODIPINE - gsrs. (URL: [Link])

  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed. (2017, December 15). (URL: [Link])

  • Bioanalytical method validation: An updated review - PMC. (URL: [Link])

  • DESCHLORO AMLODIPINE HYDROCHLORIDE - gsrs. (URL: [Link])

  • Deschloro Amlodipine | CAS NO - Synchemia. (URL: [Link])

  • Current Analytical Methods For Amlodipine And its Formulations: A Review - Semantic Scholar. (2017, January 10). (URL: [Link])

  • amlodipine enantiomers in human plasma Using LC-MS/MS - SCIEX. (URL: [Link])

  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects - Scirp.org. (URL: [Link])

  • (PDF) A Simple Sample Preparation with HPLC - UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study - ResearchGate. (2016, March 7). (URL: [Link])

  • Validated LC-MS/MS method for the determination of amlodipine enantiomers in rat plasma and its application to a stereoselective pharmacokinetic study - PubMed. (2018, September 5). (URL: [Link])

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). (URL: [Link])

  • Are You Validating Methods for Bioanalytical Samples? | LCGC International. (URL: [Link])

  • Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed. (2005, October 31). (URL: [Link])

  • Sensitive high-performance liquid chromatographic analysis of amlodipine in human plasma with amperometric detection and a single-step solid-phase sample preparation - PubMed. (URL: [Link])

  • Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies - ThaiScience. (URL: [Link])

  • The initially proposed sample preparation procedure: (A) protein... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • [Determination of amlodipine in human plasma by liquid chromatography-tandem mass spectrometry] - PubMed. (2001, January 15). (URL: [Link])

  • Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human p - ThaiScience. (URL: [Link])

  • Simultaneous Determination of Amlodipine and Its Counterion Besylate by HPLC - Fisher Scientific. (URL: [Link])

  • Estimation of Amlodipine in human plasma by liquid chromatography tandem mass spectrometry - ResearchGate. (2018, January 10). (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in Deschloro Amlodipine LC-MS Analysis

Welcome to the technical support center for troubleshooting baseline noise in the LC-MS analysis of deschloro amlodipine. This guide is designed for researchers, scientists, and drug development professionals to diagnose...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting baseline noise in the LC-MS analysis of deschloro amlodipine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can compromise the sensitivity and accuracy of your analytical method. High baseline noise can be a significant obstacle, making it difficult to detect and quantify low-level impurities like deschloro amlodipine.[1] This resource provides a structured, question-and-answer approach to systematically identify and eliminate the sources of this noise.

Understanding the Analyte: Deschloro Amlodipine

Deschloro amlodipine is a potential impurity of Amlodipine, a widely used medication for treating high blood pressure and angina.[2] Its chemical structure is similar to amlodipine, but it lacks the chlorine atom on the phenyl group.[3][4][5] The molecular formula for deschloro amlodipine is C20H26N2O5, with a molecular weight of approximately 374.4 g/mol .[3] Understanding the physicochemical properties of this molecule is crucial for developing a robust LC-MS method.

Table 1: Chemical Properties of Deschloro Amlodipine

PropertyValueSource
Molecular FormulaC20H26N2O5[3]
Molecular Weight374.43 g/mol [4]
IUPAC Name3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate[3]
CAS Number88150-52-1[3]

Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and issues encountered during the LC-MS analysis of deschloro amlodipine, providing a logical workflow for troubleshooting baseline noise.

Question 1: I'm observing a high and noisy baseline across my entire chromatogram. Where should I start looking for the problem?

A consistently high and noisy baseline often points to a systemic issue rather than a problem with a specific sample. The most likely culprits are contaminated solvents or mobile phases, or a problem with the mass spectrometer itself.[1][6]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for high baseline noise.

Detailed Steps:

  • Isolate the Mass Spectrometer: The first step is to determine if the noise is originating from the LC system or the MS detector.[7]

    • Protocol:

      • Stop the LC flow to the mass spectrometer.

      • Using a clean syringe and new tubing, infuse a freshly prepared, high-purity solvent mixture (e.g., 50:50 LC-MS grade acetonitrile/water) directly into the MS at a typical flow rate.[7]

      • Observe the baseline noise. If it remains high, the issue is likely with the mass spectrometer. If the baseline becomes quiet, the source of the noise is in your LC system.[7]

  • Troubleshooting the Mass Spectrometer:

    • If the MS is the source of the noise, it's likely due to contamination of the ion source or ion optics.[8]

    • Action: Perform a thorough cleaning of the ion source, including the ESI probe, capillary, and cone, according to the manufacturer's instructions.[8]

  • Troubleshooting the LC System:

    • If the LC system is identified as the source, the next step is to pinpoint the specific component causing the issue. The most common culprits are the mobile phase, pump, degasser, or autosampler.[9]

Question 2: My baseline is quiet when I'm not running a gradient, but becomes noisy during the gradient run. What could be the cause?

Noisy baselines that appear specifically during a gradient elution are often due to impurities in one of the mobile phase components that are being concentrated on the column and then eluted as the organic concentration increases.[10][11]

Troubleshooting Workflow:

Caption: Troubleshooting a noisy gradient baseline.

Detailed Steps:

  • Mobile Phase Purity: The quality of your solvents and additives is paramount in LC-MS.[12][13]

    • Best Practices:

      • Always use LC-MS grade solvents and freshly prepared mobile phases.[13][14]

      • Use high-purity additives, such as formic acid or ammonium acetate, from new, sealed containers.[15]

      • Filter aqueous mobile phases through a 0.22 µm filter to remove particulate matter and microbial growth.[15]

      • Never "top off" solvent bottles, as this can concentrate impurities.[13][16]

      • Clean solvent bottles thoroughly between uses, avoiding detergents which can introduce contaminants.[12][13] Rinse with a sequence of high-purity water and organic solvent.[17]

  • System Contamination: If fresh mobile phases don't solve the problem, there may be contamination within the LC system itself.

    • Action: Systematically flush the system with a strong solvent, such as isopropanol, to remove any adsorbed contaminants.[18] Pay close attention to the mixer, pump heads, and injector.

Question 3: I'm seeing a "humpy" or rolling baseline. What does this indicate?

A rolling or drifting baseline can be caused by several factors, including temperature fluctuations, inadequate column equilibration, or issues with the mobile phase.[11]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to a drifting baseline as the column chemistry slowly changes during the run.

  • Temperature Control: Use a column oven to maintain a stable column temperature. Fluctuations in ambient temperature can affect retention times and cause baseline drift.

  • Mobile Phase Preparation: Inconsistent mobile phase composition, such as incomplete mixing or outgassing, can lead to a rolling baseline. Ensure your mobile phases are well-mixed and properly degassed.[19]

Question 4: I've tried everything and I still have baseline noise. Could it be the column?

Yes, the analytical column can be a source of baseline noise, primarily through a phenomenon known as "column bleed."[18][20] This occurs when the bonded phase of the column packing material slowly hydrolyzes and leaches into the mobile phase.[20]

Identifying and Mitigating Column Bleed:

  • Symptoms: Column bleed typically manifests as a rising baseline during a gradient elution, especially at higher temperatures and extreme pH values.[20] You may also see characteristic ions in the mass spectrum corresponding to the siloxane backbone of the stationary phase.

  • Prevention:

    • Operate within the recommended pH and temperature ranges for your column.

    • Use a guard column to protect the analytical column from strongly retained sample components that can accelerate bonded phase degradation.

  • Column Washing Protocol:

    • Disconnect the column from the mass spectrometer.

    • Flush the column with a series of solvents to remove contaminants. A typical sequence for a reversed-phase column is:

      • Water

      • Isopropanol

      • Hexane (if compatible with your column)

      • Isopropanol

      • Mobile phase

    • Always follow the column manufacturer's recommendations for washing and regeneration.

Summary of Best Practices for Minimizing Baseline Noise

  • Solvent and Reagent Quality: Use only the highest purity LC-MS grade solvents and reagents.[13] Prepare mobile phases fresh daily.[14]

  • System Cleanliness: Maintain a clean LC system. Regularly flush the system and clean the MS ion source.[1][8]

  • Proper Column Care: Use columns within their specified pH and temperature ranges.[20] Equilibrate the column thoroughly before each run.

  • Sample Preparation: Filter all samples to remove particulates that can clog the system and contribute to noise.[13]

  • Methodical Troubleshooting: Follow a logical, step-by-step approach to isolate and identify the source of the noise.

By diligently following these guidelines and troubleshooting procedures, you can significantly reduce baseline noise in your deschloro amlodipine LC-MS analysis, leading to more reliable and sensitive results.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). Deschloro Amlodipine. PubChem. [Link]

  • LCGC. (2016, January 31). Detective Work, Part 4: Chemical Problems with the Column: Chemical Attack. [Link]

  • Pharmaffiliates. (n.d.). Amlodipine Besilate-Impurities. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • University of California, Riverside. (n.d.). Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. [Link]

  • LCGC International. (n.d.). Improved LC–MS Performance — A Three-Step Method for Minimizing Background Signals and Increasing Ionization Efficiency. [Link]

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. [Link]

  • Waters. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). DESCHLORO AMLODIPINE. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Detector Problems. [Link]

  • Semantic Scholar. (2017, January 10). Current Analytical Methods For Amlodipine And its Formulations: A Review. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). DESCHLORO AMLODIPINE HYDROCHLORIDE. [Link]

  • Rahman, N., & Hoda, M. N. (2003). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381–392. [Link]

  • Mahn, B. (2005, August 11). Notes on Troubleshooting LC/MS Contamination. [Link]

  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. [Link]

  • Synchemia. (n.d.). Deschloro Amlodipine | CAS NO. [Link]

  • SynZeal. (n.d.). Amlodipine Impurities. [Link]

  • SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. [Link]

  • Agilent. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. [Link]

  • Waters. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]

  • SCIEX. (n.d.). amlodipine enantiomers in human plasma Using LC-MS/MS. [Link]

  • American Society for Mass Spectrometry. (2022, February 11). Mass Defect Filter for Removing Noise and Detector Oscillation Artifacts in Centroided Time-of-Flight Mass Spectra. Journal of the American Society for Mass Spectrometry. [Link]

  • Scientific Research Publishing. (n.d.). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. [Link]

  • Agilent. (n.d.). Agilent LC/MS – Care and Feeding. [Link]

  • National Center for Biotechnology Information. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. [Link]

  • LCGC North America. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Agilent. (2021, March 26). Achieving Low Levels of GC Column Bleed. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]

  • ResearchGate. (2022, June 19). How much column bleeding is there on modern UHPLC columns?[Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • LCGC Europe. (2014, August 22). Communicating with the Baseline. [Link]

  • ResearchGate. (n.d.). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. [Link]

  • Agilent. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?[Link]

  • National Center for Biotechnology Information. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Scielo. (2019, November 4). Validation of methodology for assay, pharmaceutical equivalence, and comparative dissolution profile for tablets containing amlodipine besylate. [Link]

Sources

Optimization

Optimizing mobile phase gradient for deschloro amlodipine separation

Topic: Optimizing Mobile Phase Gradients for Deschloro Amlodipine Separation Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for Deschloro Amlodipine Separation

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with separating amlodipine from its closely related impurities, particularly deschloro amlodipine. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure scientific integrity in your drug development and quality control workflows.

Method Development Logic & Workflow

The separation of deschloro amlodipine requires a deliberate shift from traditional acidic mobile phases to high-pH conditions. The workflow below maps the logical progression of this optimization.

GradientOptimization Start Start: Amlodipine Impurity Profiling ColSel Column Selection High pH Stable C18 (e.g., Kinetex EVO) Start->ColSel Structural analysis (Basic pKa ~9.0) MobPhase Mobile Phase A Optimization 0.4% NH4OH (Suppress Ionization) ColSel->MobPhase Requires high pH compatibility GradTuning Gradient Tuning Methanol 55% to 90% MobPhase->GradTuning Adjust elution strength Eval Evaluate Resolution Rs > 2.0 for Deschloro Amlodipine GradTuning->Eval Run test mix Eval->GradTuning Fail (Co-elution) Success Optimized 15-min Method Eval->Success Pass (Rs > 2.0)

Logical workflow for optimizing the HPLC separation of amlodipine and deschloro amlodipine.

Troubleshooting & FAQs

Q: Why does deschloro amlodipine co-elute with the main amlodipine peak under standard acidic conditions? A: The co-elution is driven by a combination of structural similarity and secondary column interactions. Amlodipine and deschloro amlodipine share an identical dihydropyridine core and a primary aliphatic amine side chain with a pKa of ~9.0[2]. The only structural difference is the absence of a chlorine atom on the phenyl ring in the deschloro impurity. Under standard acidic conditions (e.g., pH 2.0–3.0), the amine group is fully protonated. This positive charge interacts strongly with residual, unendcapped silanols (Si-O⁻) on standard C18 silica columns via ion-exchange mechanisms. This causes severe peak tailing and band broadening of the massive active pharmaceutical ingredient (API) peak, which consequently swallows the closely eluting, slightly less hydrophobic deschloro impurity.

Q: How do I eliminate peak tailing and improve resolution for these basic compounds? A: You must suppress the ionization of the primary amine by shifting to a high-pH mobile phase. By utilizing 0.4% ammonium hydroxide (NH₄OH) in water (pH ~10.5), the basic amine is deprotonated and rendered neutral. This forces the amlodipine and deschloro amlodipine molecules to interact with the stationary phase purely through hydrophobic partitioning, effectively eliminating silanol-driven tailing. Experimental data demonstrates that while 0.1% NH₄OH provides a promising start, increasing the concentration to 0.4% is required to achieve a satisfactory tailing factor of Not More Than (NMT) 1.5 [1]. Crucial Note: This approach requires a high-pH stable column, such as a core-shell Phenomenex Kinetex EVO C18, to prevent silica dissolution [1].

Q: What is the optimal mobile phase gradient to resolve deschloro amlodipine within a short run time? A: A methanol-based gradient is highly effective. Methanol provides a different hydrogen-bonding selectivity compared to acetonitrile, which is critical for resolving the subtle hydrophobic difference caused by the missing chlorine atom. An optimized gradient starting at 55% Methanol and ramping to 90% over 12 minutes efficiently separates amlodipine from deschloro amlodipine and six other organic impurities within a 15-minute run time [1].

Quantitative Data & Method Parameters

Table 1: Optimized Mobile Phase Gradient Program

Time (min)Mobile Phase A (0.4% NH₄OH)Mobile Phase B (Methanol)Flow Rate (mL/min)Elution Profile
0.045%55%1.0Isocratic hold to stabilize early eluters
2.045%55%1.0Initiate shallow gradient
5.040%60%1.0Ramp to elute main API and close impurities
12.010%90%1.0Strong flush for late-eluting degradants
12.145%55%1.0Return to initial conditions
15.045%55%1.0Column re-equilibration

Table 2: System Suitability Criteria (Self-Validating Metrics)

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) ≥ 2.0 (between Amlodipine and Deschloro Amlodipine)Ensures baseline separation, preventing integration overlap for accurate impurity quantitation.
Tailing Factor (Tf) ≤ 1.5 for Amlodipine peakConfirms complete suppression of secondary silanol interactions via optimal mobile phase pH.
Relative Retention Time (RRT) ~0.85 - 0.95 for Deschloro AmlodipineVerifies correct elution order based on the reduced hydrophobicity (lack of chlorine atom).
Experimental Protocol: High-pH Gradient Separation

This self-validating protocol is designed to ensure reproducibility and system stability when working with high-pH mobile phases.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.4% NH₄OH): Transfer exactly 4.0 mL of concentrated ammonium hydroxide (approx. 28-30% NH₃ basis) into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade water. Mix thoroughly and filter through a 0.22 μm solvent-resistant membrane (do not use standard cellulose acetate, as high pH may degrade it).

  • Mobile Phase B (Methanol): Use 100% HPLC-grade Methanol. Filter and degas.

Step 2: Chromatographic System Setup

  • Column Installation: Install a Phenomenex Kinetex EVO C18 column (100 mm × 4.6 mm, 2.6 μm) or an equivalent high-pH stable core-shell column.

  • Temperature & Flow: Set the column oven to 35 °C to reduce mobile phase viscosity and improve mass transfer. Set the flow rate to 1.0 mL/min.

  • Detection: Set the UV detector to 237 nm, which corresponds to the optimal UV maximum for amlodipine and its related dihydropyridine impurities [1].

  • Equilibration: Purge the system and equilibrate the column with 55% Mobile Phase B for at least 20 column volumes until the baseline is completely stable.

Step 3: Sample Preparation

  • Diluent: Prepare a diluent matching the initial mobile phase conditions (45% Water / 55% Methanol).

  • System Suitability Solution: Weigh and dissolve amlodipine besylate reference standard and deschloro amlodipine reference standard in the diluent to achieve a final concentration of approximately 0.2 mg/mL for the API and 0.1% to 1.0% w/w for the impurity.

Step 4: Execution & Self-Validation

  • Inject a blank (diluent) to confirm no baseline artifacts or ghost peaks elute at the expected retention times.

  • Inject 20 μL of the System Suitability Solution.

  • Validation Check: Before proceeding with sample analysis, verify that the Resolution (Rs) between amlodipine and deschloro amlodipine is ≥ 2.0, and the Tailing Factor for amlodipine is ≤ 1.5. If the tailing factor exceeds 1.5, verify the pH of Mobile Phase A and ensure the column has not suffered silica degradation.

References
  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993.
  • Biowaiver monograph for immediate-release solid oral dosage forms: Amlodipine besyl
Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of Amlodipine to Deschloro Amlodipine

Welcome to the Analytical & Formulation Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the chemical instability of amlodipine besylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Formulation Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the chemical instability of amlodipine besylate. Below, we dissect the mechanistic pathways of its degradation, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure the integrity of your active pharmaceutical ingredient (API).

Mechanistic Overview: The Dual Pathways of Amlodipine Degradation

Amlodipine possesses two highly reactive structural "soft spots": a 1,4-dihydropyridine ring and a 2-chlorophenyl group. When exposed to environmental stress, the molecule does not follow a single degradation route. Instead, it branches into two distinct pathways depending on the nature of the oxidative stress:

  • Oxidative Aromatization: The electron-rich dihydropyridine ring is highly susceptible to standard oxidation. It loses two protons and two electrons to form the thermodynamically stable pyridine derivative, universally identified as Impurity D ( m/z 407)[1].

  • Radical-Mediated Dechlorination: When subjected to advanced oxidation processes (such as UV/Chlorine exposure or high-energy photolysis), the C-Cl bond on the phenyl ring undergoes homolytic cleavage[2]. This yields a highly reactive phenyl radical that abstracts a hydrogen atom from the surrounding solvent or excipient matrix, forming Deschloro Amlodipine ( m/z 375).

Pathways cluster_Ox Oxidative Aromatization cluster_Dechlor Radical/Photo-Oxidative Dechlorination AML Amlodipine (API) Intact Dihydropyridine ImpD Impurity D (Pyridine) Loss of 2H+, 2e- AML->ImpD O2 / ROS / Heat ImpB Deschloro Amlodipine Loss of Chlorine AML->ImpB UV / OH• / Cl•

Mechanism of amlodipine degradation via oxidative aromatization and radical-mediated dechlorination.

Diagnostic Q&A: Troubleshooting Degradation

Q1: Why am I seeing Deschloro Amlodipine in my formulation when I only exposed it to ambient light and air? While standard oxidation primarily yields Impurity D, ambient UV photons carry enough energy to initiate the photolytic cleavage of the C-Cl bond. If your formulation contains trace transition metals or dissolved oxygen, these can act as sensitizers, generating hydroxyl radicals ( OH∙ ) that accelerate this [2].

Q2: How can I chromatographically differentiate Deschloro Amlodipine from Impurity D? Because both degradants are structurally similar basic compounds, they are prone to co-elution and peak tailing. You must use a stability-indicating method with a mobile phase pH exceeding amlodipine's pKa​ (8.6). This keeps the molecules un-ionized, preventing secondary interactions with column silanols. Mass spectrometry is the definitive diagnostic tool: Impurity D presents an m/z of 407, whereas Deschloro Amlodipine presents an m/z of 375[1].

Q3: What formulation strategies effectively halt the formation of Deschloro Amlodipine? Because dechlorination is a radical-propagation event, you must break the chain reaction. This requires a three-pronged approach:

  • Photon Shielding: Utilize actinic (amber) packaging to block the UV wavelengths responsible for homolytic C-Cl cleavage.

  • Oxygen Exclusion: Purge the compounding environment with inert gas (Nitrogen/Argon) to starve the system of the oxygen required to form reactive oxygen species (ROS)[3].

  • Radical Scavenging: Incorporate sacrificial antioxidants (e.g., Butylated Hydroxytoluene - BHT) that quench OH∙ radicals faster than the radicals can attack the amlodipine phenyl ring.

Data & Metrics: Degradation Profiles

To effectively troubleshoot, you must benchmark your analytical results against known degradation kinetics.

Table 1: Quantitative Degradation Profile of Amlodipine Under Stress Conditions

Stress ConditionReagent / EnvironmentPrimary Degradant FormedExpected Degradation (%)
Oxidative 3% H2​O2​ , Ambient, 3 DaysImpurity D (Aromatized)~1.0% - 80.1% (Concentration Dependent)
Photolytic UV Light (200 W-h/m²)Deschloro Amlodipine & Imp D~5.0% - 32.2%
Base Hydrolysis 0.1 M NaOH, 3 DaysImpurity F~43.0%
Thermal 105 °C, 3 DaysNone (Highly Stable)0.0%

Data synthesized from [1] and [3].

Table 2: Stability-Indicating HPLC-UV/MS Parameters

ParameterSpecificationScientific Rationale
Column Core-shell C18 (100 x 4.6 mm, 2.6 µm)Low diffusion distance improves mass transfer, resolving closely eluting positional isomers.
Mobile Phase 0.4% NH4​OH (aq) / MethanolHigh pH (>8.6) neutralizes the amine group, eliminating peak tailing on silica columns.
Detection UV at 237 nm & MS (Single Quad)237 nm is the UV max; MS differentiates the −34 Da mass shift of the deschloro degradant.

Self-Validating Experimental Protocols

To prove that your preventative measures are working, you must implement a self-validating workflow. By running an unprotected control parallel to a protected test sample, you empirically prove that the absence of Deschloro Amlodipine is caused by your specific interventions, not inherent API stability.

Workflow Step1 1. API Formulation (Ambient Air/Light) Step2 2. Environmental Control (N2 Purge + Actinic Glass) Step1->Step2 Remove O2/Photons Step3 3. Radical Scavenging (Add Antioxidants/Chelators) Step2->Step3 Prevent Propagation Step4 4. Stress Testing (UV/H2O2 Exposure) Step3->Step4 Validate Stability Step5 5. HPLC-UV/MS Analysis (Quantify Impurities B & D) Step4->Step5 Measure Degradants

Self-validating workflow to prevent and monitor oxidative degradation of amlodipine.

Protocol 1: Self-Validating Forced Degradation & Prevention Assay

Objective: To empirically validate that radical scavenging and photon shielding prevent the oxidative dechlorination of amlodipine.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of amlodipine besylate in a methanol/water mixture. Divide into two aliquots: Control (Unprotected) and Test (Protected).

  • Environmental Shielding (Test Sample Only): Transfer the Test aliquot to an actinic (amber) glass vial to block UV photon penetration. Purge the headspace with ultra-high-purity Nitrogen ( N2​ ) for 5 minutes. Causality: Displacing dissolved oxygen eliminates the primary source of reactive oxygen species (ROS).

  • Radical Scavenging (Test Sample Only): Add Butylated Hydroxytoluene (BHT) to a final concentration of 0.1% (w/v). Causality: BHT acts as a sacrificial radical scavenger, quenching OH∙ before it can attack the C-Cl bond.

  • Stress Induction (Both Samples): Spike both vials with 3% H2​O2​ and expose them to a UV light source (200 W-h/m²) for 24 hours. Causality: The UV/ H2​O2​ combination acts as an advanced oxidation process (AOP), forcefully generating the hydroxyl radicals that drive dechlorination[2].

  • Quenching: Stop the oxidation reaction in both vials by adding a stoichiometric excess of sodium thiosulfate.

  • Analysis: The Control must show significant peaks for Impurity D and Deschloro Amlodipine. The protocol is validated if the Test sample suppresses these peaks by >95%.

Protocol 2: Stability-Indicating HPLC-UV/MS Analysis

Objective: To chromatographically resolve amlodipine from its oxidative and deschloro degradants using a [1].

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.4% ammonium hydroxide in LC-MS grade water (pH ~10). Prepare Mobile Phase B: 100% LC-MS grade Methanol.

  • Column Equilibration: Install a core-shell C18 column (100 mm × 4.6 mm, 2.6 µm). Equilibrate at 35°C. Causality: The solid core limits the diffusion distance of the analytes, minimizing band broadening for closely related positional isomers.

  • Gradient Elution: Run a gradient starting at 40% B, ramping to 80% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

  • Detection Setup: Set the UV detector to 237 nm. Configure the single-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, scanning from m/z 100 to 600.

  • System Suitability: Inject a resolution mixture containing Amlodipine, Impurity D, and Deschloro Amlodipine. Proceed only if the resolution ( Rs​ ) between all peaks is ≥2.0 .

References

  • Yenduri, S., et al. "A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance." Heliyon, 2023.[Link]

  • Xu, J., et al. "Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process." Water, 2020.[Link]

Sources

Optimization

Technical Support Center: Reducing Limit of Detection (LOD) for Deschloro Amlodipine Impurity

Welcome to the Advanced Analytical Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with monitoring deschloro amlodipine (CAS 88150-52-1) —...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with monitoring deschloro amlodipine (CAS 88150-52-1) —a critical process-related impurity in amlodipine besylate synthesis.

Because deschloro amlodipine lacks only a single chlorine atom compared to the Active Pharmaceutical Ingredient (API), its nearly identical physicochemical properties often lead to co-elution, severe ion suppression, and elevated Limits of Detection (LOD). This guide provides field-proven, mechanistic troubleshooting steps to push your LOD into the sub-ppm range.

Workflow: LOD Reduction Strategy

LOD_Optimization cluster_0 1. Sample Preparation cluster_1 2. Chromatographic Resolution cluster_2 3. MS/MS Detection Start High LOD for Deschloro Amlodipine SPE Solid Phase Extraction (Concentrate Impurity) Start->SPE Matrix Matrix Depletion (Reduce Ion Suppression) SPE->Matrix Column Core-Shell C18 Column (Reduce Eddy Diffusion) Matrix->Column MobilePhase Volatile Buffer (Ammonium Acetate pH 4.0) Column->MobilePhase ESI ESI Positive Mode [M+H]+ m/z 375.2 MobilePhase->ESI MRM MRM Transition Maximize S/N Ratio ESI->MRM Target Sub-ppm LOD Achieved (S/N > 3) MRM->Target

Strategic workflow for reducing deschloro amlodipine LOD via sample prep, LC, and MS optimization.

Section 1: Chromatographic Optimization & Resolution (FAQs)

Q: Why does deschloro amlodipine consistently co-elute with the amlodipine API, and how does this artificially inflate the LOD? A: The co-elution is driven by extreme structural homology. In standard reversed-phase chromatography (e.g., fully porous C18 columns), the minor difference in hydrophobicity caused by the absence of one chlorine atom is often insufficient for baseline resolution. When the trace impurity co-elutes with the massive API peak, the detector experiences "signal swamping" (in UV) or charge competition (in MS) [1]. Troubleshooting Action: Switch to a core-shell (solid-core) C18 column (e.g., 2.6 µm particle size). Core-shell technology mechanically reduces eddy diffusion (the A term in the van Deemter equation), leading to narrower peak widths. Sharper peaks directly increase the peak maximum, thereby improving the Signal-to-Noise (S/N) ratio and lowering the LOD [2].

Q: How should I modify my mobile phase to enhance the S/N ratio for trace-level detection? A: Traditional pharmacopeial methods for amlodipine often rely on phosphate buffers and triethylamine (TEA) [3]. While excellent for UV detection, these are non-volatile; they will severely suppress ionization in a mass spectrometer and contaminate the source. Troubleshooting Action: Transition to a volatile buffer system. Use 5 to 10 mM Ammonium Acetate adjusted to pH 4.0 - 5.0 with acetic acid [4]. Both amlodipine and its deschloro impurity are basic compounds (pKa ~8.6). At pH 4.0, they are fully ionized in solution, which translates to highly efficient droplet desolvation and protonation in the Electrospray Ionization (ESI) source, drastically lowering the LOD.

Section 2: Advanced Detection Strategies (LC-MS/MS) (FAQs)

Q: When should I transition from HPLC-UV to LC-MS/MS, and what are the optimal MS parameters? A: If your specification requires an LOD below 0.05 µg/mL (50 ppb), HPLC-UV is generally insufficient due to baseline optical noise. LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is required for sub-ppm detection [5]. Troubleshooting Action: Optimize the MRM transitions in Positive ESI mode.

  • Amlodipine: The standard transition is the protonated precursor [M+H]+ at m/z 409.2 to the dominant product ion at m/z 238.1 [4].

  • Deschloro Amlodipine: The precursor [M+H]+ is m/z 375.2 . Because the primary collision-induced dissociation (CID) pathway involves the cleavage of the phenyl ring, both the API and the deschloro impurity yield a common dihydropyridine core product ion. Therefore, the optimal transition is m/z 375.2 238.1 . Self-Validating Check: Perform a syringe pump infusion of the deschloro amlodipine standard (100 ng/mL) directly into the MS source. Adjust the Collision Energy (CE) until the m/z 238.1 product ion intensity is maximized and the precursor ion is reduced to ~10% of its original abundance.

Q: How do I prevent the high-concentration API from suppressing the trace impurity signal in the MS? A: Even with baseline resolution, the tailing edge of a 1 mg/mL API peak can enter the MS source and deplete the available charge (charge competition), suppressing the deschloro amlodipine signal. Troubleshooting Action: Implement a post-column divert valve . Program the valve to direct the LC effluent to the MS only during the specific retention time window of the deschloro impurity. The massive amlodipine API peak must be diverted to waste.

Section 3: Step-by-Step Protocol: Validated LC-MS/MS Method for Sub-ppm LOD

This self-validating protocol utilizes Solid Phase Extraction (SPE) and LC-MS/MS to achieve an LOD of < 0.001 µg/mL.

Step 1: Sample Preparation via SPE (Matrix Depletion)

  • Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1.0 mL Methanol, followed by 1.0 mL MS-grade Water.

  • Load 1.0 mL of the sample solution (containing the API and trace impurities).

  • Wash with 1.0 mL of 5% Methanol in Water to remove polar interferences and salts.

  • Elute the analytes using 1.0 mL of Acetonitrile:Methanol (50:50, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 200 µL of Mobile Phase A. (Causality: This step concentrates the impurity 5-fold while removing matrix components).

Step 2: Chromatographic Separation

  • Column: Core-shell C18 (100 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–2 min (30% B), 2–8 min (linear to 80% B), 8–10 min (hold 80% B), 10.1–15 min (re-equilibrate at 30% B).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

Step 3: MS/MS Acquisition & System Suitability

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 5500 V | Source Temperature: 500°C.

  • MRM Transitions:

    • Amlodipine: m/z 409.2 238.1

    • Deschloro Amlodipine: m/z 375.2 238.1

  • System Suitability (Self-Validation): Inject a standard at the target LOD. The analytical run is only valid if the S/N ratio is 3 and the precision (%RSD) of 6 replicate injections is 10%.

Data Presentation: Comparative Analytical Performance
Analytical MethodologyDetectorMatrix InterferenceTypical LOD (µg/mL)Typical LOQ (µg/mL)Primary Limitation
Conventional HPLC UV (237 nm)High (Co-elution)0.050 - 0.0680.150 - 0.200Baseline noise, lack of specificity
Core-Shell UHPLC UV (237 nm)Moderate0.020 - 0.0300.060 - 0.100Optical detection limits
HPLC-MS (Single Quad) SIM (m/z 375.2)Moderate0.005 - 0.0100.015 - 0.030Background chemical noise
SPE + LC-MS/MS MRMLow (Divert Valve)< 0.001 < 0.003 High capital equipment cost

Note: Data synthesized from validated stability-indicating methods and pharmacokinetic assays [2][5].

References
  • Title: Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance Source: ResearchGate URL: [Link]

  • Title: Stability-indicating method for the determination of assay and quantification of impurities in amlodipine–atorvastatin combination dosage form by RP-HPLC Source: Taylor & Francis Online URL: [Link]

  • Title: Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma Source: ThaiScience URL: [Link]

  • Title: Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study Source: PMC (National Institutes of Health) URL: [Link]

Reference Data & Comparative Studies

Comparative

Deschloro amlodipine vs amlodipine besylate stability comparison

As a Senior Application Scientist specializing in pharmaceutical stability and degradation kinetics, I frequently evaluate the structural vulnerabilities of active pharmaceutical ingredients (APIs) and their related impu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical stability and degradation kinetics, I frequently evaluate the structural vulnerabilities of active pharmaceutical ingredients (APIs) and their related impurities.

In the development and quality control of 1,4-dihydropyridine (DHP) calcium channel blockers, understanding the stability delta between Amlodipine Besylate (the API) and Deschloro Amlodipine (Amlodipine EP Impurity E / USP Related Compound E) is critical. This guide objectively compares their chemical stability, explains the mechanistic causality behind their degradation profiles, and provides a self-validating experimental protocol for forced degradation studies.

Part 1: Structural Causality & Stability Mechanisms

To understand why amlodipine besylate and deschloro amlodipine exhibit vastly different stability profiles, we must examine the causality at the atomic level. The sole structural difference between these two molecules is the presence of a chlorine atom at the ortho-position of the phenyl ring in amlodipine, which is absent in deschloro amlodipine[1].

This single atomic substitution dictates the thermodynamic stability of the entire molecule through two primary mechanisms:

  • Steric Shielding & Conformational Locking : In amlodipine, the bulky ortho-chloro substituent restricts the rotation of the phenyl ring. This steric hindrance forces the phenyl ring to adopt a conformation that is nearly perpendicular (orthogonal) to the 1,4-dihydropyridine core[2]. This orthogonal geometry acts as a physical shield, protecting the vulnerable DHP nitrogen and C4 position from attacking reactive oxygen species (ROS) and light-induced excitation.

  • Electronic Effects & Oxidation Potential : The primary degradation pathway for DHPs is the oxidative loss of two electrons and two protons (aromatization), converting the DHP ring into a pharmacologically inactive pyridine derivative[3]. The chlorine atom is highly electron-withdrawing. It pulls electron density away from the DHP ring, thereby increasing the molecule's oxidation potential and making it thermodynamically harder to oxidize[4].

The Deschloro Vulnerability : Lacking this ortho-chloro group, deschloro amlodipine experiences increased rotational freedom and higher electron density on the DHP core. Consequently, its oxidation potential is significantly lower, rendering it highly susceptible to rapid oxidative aromatization and photolytic degradation[1].

G cluster_0 Amlodipine Besylate cluster_1 Deschloro Amlodipine A Ortho-Chloro Group B Steric Shielding (Orthogonal Phenyl) A->B C Electron Withdrawal (Higher Oxidation Potential) A->C D High Oxidative Stability B->D C->D E No Ortho-Chloro Group F Increased Rotational Freedom E->F G Higher Electron Density (Lower Oxidation Potential) E->G H Rapid Aromatization (Low Stability) F->H G->H

Mechanistic causality of oxidative stability in Amlodipine vs. Deschloro Amlodipine.

Part 2: Comparative Stability Profiles & Experimental Data

Forced degradation studies conducted under ICH Q1A(R2) guidelines reveal the quantitative stability limits of amlodipine besylate. Because deschloro amlodipine lacks the stabilizing electronic and steric effects mentioned above, its degradation kinetics under oxidative and photolytic stress are exponentially faster.

Quantitative Degradation Summary Table
Stress ConditionParametersAmlodipine Besylate Degradation (%)Deschloro Amlodipine Kinetic VulnerabilityPrimary Degradation Pathway
Acidic Hydrolysis 5M HCl, 80°C, 6h~60.0% - 75.2%[3],[5]HighEster hydrolysis & Aromatization
Basic Hydrolysis 1M NaOH, 80°C, 2h~25.0%[5]ModerateEster hydrolysis
Oxidative Stress 3% H₂O₂, 80°C, 6h~80.1%[3]Extremely High Rapid aromatization to pyridine
Photolytic Stress UV/Vis, 14 days~20.0% - 32.2%[3],[6]Extremely High Photo-induced aromatization
Thermal Stress 80°C, 48h< 0.25% (Minimal)[7]LowStable in absence of light/ROS

Data synthesized from established forced degradation studies on amlodipine besylate[3],[5],[6].

Pathway DHP 1,4-Dihydropyridine Core (Intact API/Impurity) Inter Electron/Proton Loss (-2e-, -2H+) DHP->Inter ROS ROS (H2O2) or UV Light ROS->Inter Pyr Pyridine Derivative (Aromatized Degradant) Inter->Pyr

Primary oxidative degradation pathway: Aromatization of the 1,4-dihydropyridine core.

Part 3: Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness in your analytical data, every protocol must be a self-validating system. The following stability-indicating LC-MS/MS workflow is designed to simultaneously track the parent compounds and their aromatized degradation products without co-elution interference[1].

Step 1: Sample Preparation
  • Prepare stock solutions of Amlodipine Besylate and Deschloro Amlodipine reference standards at 1 mg/mL in a diluent of Methanol/Water (50:50, v/v).

  • Aliquot samples into amber vials to prevent premature ambient photodegradation.

Step 2: ICH Q1A(R2) Stress Application
  • Oxidative Stress : Add 30% H₂O₂ to the sample to achieve a final concentration of 3%. Incubate in a controlled oven at 80°C for 6 hours[3]. Self-Validation Step : Quench the reaction with sodium bisulfite prior to injection to halt degradation and ensure the measured degradation accurately reflects the 6-hour timepoint.

  • Photolytic Stress : Expose solutions in clear quartz vials to UV-A (200 W-h/m²) and visible light (1.2 million lux-h) in a calibrated photostability chamber[1].

Step 3: Chromatographic Separation
  • Column : Core-shell C18 (100 mm × 4.6 mm, 2.6 μm). The core-shell architecture provides high efficiency and resolution for closely related impurities.

  • Mobile Phase : Gradient elution using 0.4% ammonium hydroxide in water (Mobile Phase A) and Methanol (Mobile Phase B). Causality: The high pH of the mobile phase ensures basic compounds like amlodipine remain in their un-ionized state, yielding sharp, symmetrical peaks[1].

Step 4: Mass Spectrometry (MS/MS) Detection
  • Instrument : Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (+ESI) mode[5].

  • Analysis : Utilize Multiple Reaction Monitoring (MRM) to track the precursor-to-product ion transitions. Amlodipine will yield an m/z of 409, while its primary oxidative degradant (Impurity D) yields an m/z of 407[3],[5]. Deschloro amlodipine will yield an m/z of 375, with its corresponding pyridine degradant at m/z 373.

Workflow cluster_stress 2. ICH Q1A(R2) Stress Conditions Prep 1. Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acidic (5M HCl, 80°C) Prep->Acid Base Basic (1M NaOH, 80°C) Prep->Base Ox Oxidative (3% H2O2, 80°C) Prep->Ox Photo Photolytic (UV/Vis, 14 days) Prep->Photo LC 3. Chromatographic Separation (C18 Core-Shell, Gradient) Acid->LC Base->LC Ox->LC Photo->LC MS 4. LC-MS/MS Detection (Triple Quadrupole, MRM) LC->MS

Self-validating LC-MS/MS experimental workflow for forced degradation studies.

Conclusion

For drug development professionals, understanding the kinetic vulnerability of deschloro amlodipine is vital. Because it lacks the steric shielding and electron-withdrawing properties of the ortho-chloro group found in amlodipine besylate, deschloro amlodipine acts as a highly sensitive indicator of oxidative and photolytic stress within a formulation. Robust formulation strategies must utilize opaque blister packaging (e.g., Alu/PVC/PVDC) and antioxidant excipients to mitigate the rapid aromatization pathways inherent to these dihydropyridine structures.

References

  • LabRulez LCMS . Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Available at:[Link]

  • National Institutes of Health (NIH) / PMC . A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Available at:[Link]

  • MDPI . Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. Available at: [Link]

  • ResearchGate . Mechanism of the photochemical degradation of amlodipine. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Amlodipine and its Analogue, Deschloro Amlodipine

Introduction Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2] Its mechanism of action involves blocking L-type calcium channels...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2] Its mechanism of action involves blocking L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.[1][3] Beyond its well-established cardiovascular applications, a growing body of preclinical evidence reveals that amlodipine exerts cytotoxic effects against various cancer cell lines, suggesting a potential role in oncology.[4][5][6] This has spurred interest in understanding the structural determinants of its cytotoxic activity and evaluating the biological properties of its related compounds.

One such related compound is deschloro amlodipine, an analogue and potential impurity of amlodipine that lacks the chlorine atom on the phenyl ring.[7] While the cytotoxic profile of amlodipine is increasingly documented, there is a notable absence of publicly available data directly comparing its activity to that of deschloro amlodipine. This guide will first synthesize the current understanding of amlodipine's cytotoxicity and its underlying molecular mechanisms. Subsequently, it will propose a comprehensive, field-proven experimental framework to rigorously compare the cytotoxic profiles of amlodipine and deschloro amlodipine. This framework is designed for researchers in drug development and cell biology to generate robust, comparative data, thereby elucidating the role of the chloro moiety in the cytotoxic activity of the amlodipine scaffold.

The Established Cytotoxic Profile of Amlodipine

Recent in vitro studies have demonstrated that amlodipine exhibits significant, dose-dependent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This activity appears to be independent of its calcium channel blocking function.[8][9]

Evidence of Cytotoxicity in Cancer Cell Lines

Research has consistently shown that amlodipine can inhibit the growth and viability of various cancer cells. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and H1299, amlodipine treatment reduced cell viability in a dose-dependent manner.[4] Similar cytotoxic effects have been observed in breast cancer cell lines, including the triple-negative MDA-MB-231 and luminal MCF-7 types.[5][10] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been established in these studies, providing a quantitative benchmark for its cytotoxic efficacy.

Cell LineCancer TypeAmlodipine IC50 (µM)Reference
A549Non-Small Cell Lung Cancer9.6 - 23[4][11]
H1299Non-Small Cell Lung Cancer25.66[4]
MDA-MB-231Triple-Negative Breast Cancer8.66[5]
MCF-7Luminal A Breast Cancer12.60[5]
Molecular Mechanisms of Amlodipine-Induced Cytotoxicity

The anticancer effects of amlodipine are not merely due to growth inhibition but are linked to the induction of programmed cell death (apoptosis) and interference with key cellular signaling pathways.

  • Induction of Apoptosis: In MDA-MB-231 breast cancer cells, amlodipine treatment led to a significant increase in the activity of caspase-3 and caspase-7, which are critical executioner enzymes in the apoptotic cascade.[10] This was accompanied by the downregulation of Bcl-2, an anti-apoptotic protein.[10] The reduction of Bcl-2 expression diminishes the cell's ability to prevent apoptosis, thereby promoting cell death.

  • Cell Cycle Arrest: Amlodipine has been shown to arrest the cell cycle at the G0/G1 phase in A549 lung cancer cells.[11][12] This effect is mediated by the modulation of cell cycle-regulatory proteins, including the downregulation of cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), and the upregulation of p21 and p27.[11]

  • Inhibition of Pro-Survival Signaling: The cytotoxic effects of amlodipine are also linked to its ability to attenuate critical pro-survival signaling pathways. Studies have shown that amlodipine can suppress the phosphoinositide 3-kinase (PI3K)/Akt and Raf/MEK/extracellular signal-regulated kinase (ERK) pathways, which are often hyperactivated in cancer and play a central role in cell proliferation and survival.[11]

G Amlodipine Amlodipine PI3K_Akt PI3K/Akt Pathway Amlodipine->PI3K_Akt inhibits Raf_MEK_ERK Raf/MEK/ERK Pathway Amlodipine->Raf_MEK_ERK inhibits Bcl2 Bcl-2 Amlodipine->Bcl2 downregulates Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Raf_MEK_ERK->Proliferation promotes Caspases Caspase-3/7 Bcl2->Caspases inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases->Apoptosis induces G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Assays (48h Post-Treatment) cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Culture (A549, MDA-MB-231, HEK293) Seed Seed Cells into 96-Well Plates Cell_Culture->Seed Compound_Prep Compound Preparation (Amlodipine & Deschloro Amlodipine) Treat Treat Cells with Compound Dilutions Compound_Prep->Treat Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT Endpoint 1 LDH LDH Assay (Membrane Integrity) Treat->LDH Endpoint 2 FACS Annexin V/PI Staining (Apoptosis) Treat->FACS Endpoint 3 IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Apoptosis_Quant Quantify Apoptotic Populations FACS->Apoptosis_Quant Compare Compare Dose-Response Curves IC50->Compare Apoptosis_Quant->Compare

Sources

Comparative

Deschloro amlodipine reference standard vs in-house synthesized purity

An in-depth analytical and synthetic evaluation of Deschloro Amlodipine, comparing commercial reference standards against in-house synthesized materials for pharmaceutical impurity profiling. Introduction: The Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical and synthetic evaluation of Deschloro Amlodipine, comparing commercial reference standards against in-house synthesized materials for pharmaceutical impurity profiling.

Introduction: The Analytical Context of Deschloro Amlodipine

In the development and quality control of Amlodipine—a blockbuster dihydropyridine calcium channel blocker—impurity profiling is a critical regulatory requirement mandated by ICH Q3A(R2) guidelines. Deschloro amlodipine (CAS: 88150-52-1) [1] is a significant process-related impurity. Structurally, it is identical to amlodipine but lacks the chlorine atom on the phenyl ring (IUPAC: 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate) [2].

While commercial Reference Standards (RS) from recognized pharmacopeial bodies or certified vendors (e.g., LGC Standards, SynZeal) provide immediate, traceable compliance [2][3], they are often cost-prohibitive for large-scale toxicological qualification or routine spiking studies. Consequently, laboratories frequently turn to in-house synthesis . As a Senior Application Scientist, the challenge is not merely synthesizing the molecule, but establishing a self-validating analytical system that proves the in-house material is statistically and chemically equivalent to a primary reference standard.

Mechanistic & Structural Implications

The absence of the chlorine atom in deschloro amlodipine fundamentally alters its physicochemical behavior, which dictates our analytical strategy:

  • Chromatographic Shift (RP-HPLC): The loss of the highly electronegative and lipophilic chlorine atom reduces the molecule's overall hydrophobicity. In standard reverse-phase chromatography (e.g., C18 column), deschloro amlodipine will typically elute earlier than the amlodipine API.

  • Mass Spectrometry (LC-MS): Amlodipine exhibits a classic 3:1 isotopic cluster at its [M+H]+ peak (m/z 409.1) due to the natural abundance of 35 Cl and 37 Cl. Deschloro amlodipine ([M+H]+ m/z 375.2) lacks this isotopic signature [4]. This binary presence/absence of the chlorine isotope pattern is the definitive diagnostic tool for identifying this impurity during forced degradation studies.

Comparative Analysis: Commercial Standard vs. In-House Synthesis

When deciding between purchasing a commercial standard and synthesizing in-house, analytical scientists must weigh traceability against scalability.

ParameterCommercial Reference Standard (CRS)In-House Synthesized Standard
Purity Certification Guaranteed (Typically >98.0% via mass balance)Must be established internally via qNMR and HPLC.
Traceability Fully traceable to USP/EP primary standards.Traceable only if calibrated against a primary CRS.
Cost per Milligram High ($100 - $500+ per 10mg) [3]Low (Cost of raw materials and analytical time).
Scalability Poor (Sold in 10mg - 50mg vials).Excellent (Can synthesize multi-gram batches for tox studies).
Regulatory Acceptance Immediate acceptance for batch release.Requires a comprehensive Certificate of Analysis (CoA) and structural elucidation report.

Experimental Workflow: In-House Synthesis & Analytical Validation

To utilize in-house synthesized deschloro amlodipine for GMP-regulated workflows, the material must be elevated to a Secondary Working Standard . The following protocol outlines a self-validating system to achieve this.

Step 1: Synthesis Overview

Deschloro amlodipine is synthesized via a modified Hantzsch dihydropyridine reaction. The critical divergence from the API synthesis is the use of benzaldehyde instead of 2-chlorobenzaldehyde. The resulting crude product is purified via repeated recrystallization or preparative HPLC to remove unreacted intermediates.

Step 2: Absolute Purity Determination via qNMR (Quantitative NMR)

Causality: Traditional HPLC-UV area normalization is insufficient for primary qualification because it is blind to UV-inactive impurities (e.g., inorganic salts, residual aliphatic solvents). qNMR provides absolute mass fraction purity.

  • Weigh accurately ~10 mg of the in-house deschloro amlodipine and ~5 mg of a certified internal standard (e.g., Maleic acid, traceable to NIST).

  • Dissolve both in 0.6 mL of DMSO- d6​ .

  • Acquire a 1 H-NMR spectrum with a long relaxation delay (D1 > 5 * T1 of the slowest relaxing proton) to ensure complete integration recovery.

  • Calculate absolute purity by comparing the integral of the distinct dihydropyridine proton against the internal standard.

Step 3: Chromatographic Validation (HPLC-UV/MS)
  • Relative Retention Time (RRT) Establishment: Inject a mixed solution of Amlodipine API and the in-house Deschloro Amlodipine. Document the RRT.

  • Response Factor (RF) Calculation: Inject equal concentrations of the Commercial Reference Standard and the In-House Standard. The UV response factors must align within ±2.0% .

Visualizing the Validation Logic

To ensure rigorous compliance, the qualification of an in-house standard must follow a strict decision matrix, visualized below.

G Start In-House Synthesized Deschloro Amlodipine ID Identity Testing (HRMS, 1H/13C NMR, IR) Start->ID Purity Absolute Purity (qNMR & Mass Balance) ID->Purity Secondary Orthogonal Checks (KF Water, TGA, ROI) Purity->Secondary Decision Meets Acceptance Criteria? (>98.0%) Secondary->Decision Pass Certified as Secondary Working Standard Decision->Pass Yes Fail Recrystallization / Preparative HPLC Decision->Fail No Fail->Purity Re-evaluate

Figure 1: Analytical Qualification Workflow for In-House Synthesized Impurity Standards.

MS_Logic Sample Unknown Impurity Peak in RP-HPLC MS High-Resolution ESI-MS Analysis Sample->MS Isotope Evaluate 35Cl/37Cl Isotope Pattern MS->Isotope Amlodipine Amlodipine API [M+H]+ 409.1 3:1 Cluster Present Isotope->Amlodipine Cl Signature Present Deschloro Deschloro Amlodipine [M+H]+ 375.2 Cluster Absent Isotope->Deschloro Cl Signature Absent

Figure 2: Mass Spectrometry Logic Tree for Differentiating Amlodipine from Deschloro Amlodipine.

Conclusion

For routine batch release and regulatory filings, commercial reference standards of deschloro amlodipine remain the gold standard due to their undisputed traceability [3]. However, for dynamic R&D environments requiring extensive forced degradation profiling or toxicological assessments, in-house synthesis is highly viable. By employing a self-validating analytical protocol centered on qNMR and orthogonal mass balance, laboratories can confidently bridge the gap between in-house materials and pharmacopeial expectations.

References

  • Synchemia Research Chemicals. "Deschloro Amlodipine | CAS NO: 88150-52-1." Synchemia. Available at: [Link]

  • SynZeal. "Deschloro Amlodipine | 88150-52-1." SynZeal Reference Standards. Available at:[Link]

Validation

Cross-Validation of UPLC and HPLC Methods for Deschloro Amlodipine: A Comprehensive Guide

Amlodipine besylate is a globally utilized calcium channel blocker. During its synthesis and shelf-life, various related substances can emerge, with deschloro amlodipine being a critical degradation product and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Amlodipine besylate is a globally utilized calcium channel blocker. During its synthesis and shelf-life, various related substances can emerge, with deschloro amlodipine being a critical degradation product and synthetic impurity routinely monitored during stability and release testing[1]. Regulatory agencies mandate stringent quantification of such impurities to ensure patient safety.

While High-Performance Liquid Chromatography (HPLC) has served as the traditional workhorse for this analysis[2], modern analytical laboratories are rapidly transitioning to Ultra-Performance Liquid Chromatography (UPLC). UPLC offers superior resolution, reduced solvent consumption, and significantly faster run times[3][4]. However, transitioning a validated regulatory method requires a rigorous cross-validation process to prove that the new UPLC method is analytically equivalent to the established HPLC method.

This guide provides an objective comparison and a self-validating experimental framework for cross-validating HPLC and UPLC methods for deschloro amlodipine.

Mechanistic Causality: The Physics of Method Translation

Transferring an impurity profiling method from HPLC to UPLC is not merely a matter of changing the instrument; it requires a fundamental scaling of chromatographic physics. HPLC typically employs 3 to 5 µm stationary phase particles, whereas UPLC utilizes sub-2 µm particles (e.g., 1.7 µm)[3].

According to the Van Deemter equation ( H=A+B/u+C⋅u ), reducing particle size decreases the Eddy diffusion ( A term) and significantly minimizes the resistance to mass transfer ( C term). This allows UPLC systems to operate at higher optimal linear velocities ( u ) without sacrificing theoretical plates ( N ). Consequently, the deschloro amlodipine peak elutes faster and sharper, increasing the signal-to-noise (S/N) ratio and lowering the Limit of Quantitation (LOQ)[4].

G A Particle Size Reduction (5µm to 1.7µm) B Increased Backpressure (>10,000 psi) A->B Causes C Reduced Eddy Diffusion (Lower 'A' Term) A->C D Faster Mass Transfer (Lower 'C' Term) A->D E Higher Efficiency (N) & Sharper Peaks C->E D->E F Improved Resolution of Deschloro Amlodipine E->F

Fig 1: Logical causality of particle size reduction in UPLC method translation.

Comparative Performance Data

To objectively evaluate the two platforms, the following table summarizes the typical cross-validation parameters for deschloro amlodipine analysis, synthesized from validated stability-indicating assays[3][4][5].

Method ParameterHPLC Baseline MethodUPLC Scaled MethodMechanistic Advantage / Causality
Stationary Phase 150 mm × 4.6 mm, 5 µm C1875 mm × 2.1 mm, 1.7 µm C18Sub-2µm particles reduce diffusion path, lowering the Van Deemter 'C' term.
Flow Rate 1.0 mL/min0.3 - 0.4 mL/minLower volumetric flow maintains optimal linear velocity in a narrower column.
Injection Volume 20 µL2 µLGeometrically scaled to prevent column overloading and band broadening.
Typical Run Time ~45 - 70 min~11 - 15 minShorter column length and higher efficiency yield a 4x to 5x throughput increase.
Theoretical Plates ( N ) ~4,800 - 8,000> 20,000Increased efficiency results in sharper peaks and superior resolution.
LOD / LOQ ~0.10 / 0.30 µg/mL~0.02 / 0.06 µg/mLSharper peaks increase the Signal-to-Noise (S/N) ratio, enhancing sensitivity.
Experimental Protocols: A Self-Validating System

To establish trustworthiness and regulatory compliance, both methods must be executed under a unified ICH Q2(R1) validation framework[2]. The following protocols detail the step-by-step methodologies required to cross-validate the quantification of deschloro amlodipine.

G N1 Define Analytical Target Profile (Deschloro Amlodipine) N2 HPLC Method Baseline (e.g., 5 µm C18, 1.0 mL/min) N1->N2 N3 UPLC Method Scaling (e.g., 1.7 µm C18, 0.4 mL/min) N1->N3 N4 ICH Q2 Validation (Linearity, LOD/LOQ, Precision) N2->N4 N3->N4 N5 Statistical Cross-Validation (t-test, F-test for Equivalency) N4->N5 N6 Method Transfer Complete N5->N6

Fig 2: Logical workflow for HPLC to UPLC cross-validation of deschloro amlodipine.

Phase 1: HPLC Method Baseline Establishment
  • Mobile Phase Preparation : Prepare Mobile Phase A by dissolving 10 mM phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and Mobile Phase B using 100% HPLC-grade acetonitrile[3][5]. Filter through a 0.45 µm membrane.

  • Chromatographic Conditions :

    • Column : C18, 150 mm × 4.6 mm, 5 µm[5].

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35°C[6].

    • Detection : UV at 237 nm (optimal wavelength for amlodipine and its impurities)[1][3].

    • Injection Volume : 20 µL.

  • System Suitability : Inject a resolution mixture containing amlodipine and deschloro amlodipine. The resolution ( Rs​ ) between the two peaks must be ≥2.0 , and the tailing factor must be ≤1.5 to proceed[1].

Phase 2: UPLC Method Scaling and Execution
  • Geometric Scaling : Scale the injection volume and flow rate proportionally to the column dimensions to maintain the identical chromatographic selectivity and linear velocity.

    • New Injection Volume = 20μL×rHPLC2​×LHPLC​rUPLC2​×LUPLC​​≈2μL .

  • Chromatographic Conditions :

    • Column : BEH C18, 75 mm × 2.1 mm, 1.7 µm[3].

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 35°C.

    • Detection : UV at 237 nm (using a high-speed sampling rate of ≥20 points/sec to accurately capture the narrow UPLC peaks).

  • Execution : Run the scaled gradient. Ensure the UPLC system is capable of handling system backpressures exceeding 10,000 psi without micro-leaks.

Phase 3: Cross-Validation & Statistical Equivalency

To prove that the UPLC method is a valid, interchangeable replacement for the HPLC method, execute the following cross-validation steps[2][3]:

  • Linearity : Prepare five concentration levels of deschloro amlodipine ranging from the LOQ to 150% of the specification limit. Analyze on both systems. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 for both platforms[4].

  • Accuracy (Recovery) : Spike amlodipine API samples with deschloro amlodipine at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Acceptance criteria: 90.0% – 110.0%[4][6].

  • Method Precision : Perform six replicate injections of the 100% spiked sample on both instruments. Acceptance criteria: %RSD ≤2.0% [4].

  • Statistical Equivalency (F-test and t-test) :

    • Perform an F-test on the precision data (%RSD) to ensure the variances between the HPLC and UPLC methods are not significantly different ( p>0.05 ).

    • Perform a two-sample t-test on the mean recovery values. If the calculated t-value is less than the critical t-value at a 95% confidence interval, the methods are deemed statistically equivalent, successfully concluding the cross-validation[2].

Conclusion

Cross-validating an HPLC method to a UPLC platform for deschloro amlodipine significantly enhances laboratory throughput and analytical sensitivity. By strictly adhering to geometric scaling principles and ICH Q2 statistical frameworks, laboratories can confidently transition to UPLC while maintaining absolute data integrity and regulatory compliance.

References
  • Source: NIH (PMC)
  • Title: Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan Source: International Journal of Pharmaceutical Sciences and Drug Research URL
  • Title: Optimization and Validation of an Eco-friendly Stability Indicating UPLC Analytical Method for Amlodipine Besylate Determination Source: Oriental Journal of Chemistry URL
  • Title: A Guide to Cross-Validation of Amlodipine Analytical Methods Between Laboratories Source: Benchchem URL
  • Source: Scirp.
  • Title: Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium Source: Austin Publishing Group URL

Sources

Safety & Regulatory Compliance

Safety

Deschloro Amlodipine proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that analytical testing and drug development processes are not only precise but fundamentally safe. Deschloro Amlodipine (often designa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that analytical testing and drug development processes are not only precise but fundamentally safe. Deschloro Amlodipine (often designated as Amlodipine Impurity A) is a critical reference standard used in forced degradation studies and the impurity profiling of antihypertensive drugs. However, the lifecycle of this compound does not end at the HPLC detector.

Proper disposal is a critical operational mandate. This guide provides a self-validating, step-by-step protocol for the disposal of Deschloro Amlodipine, bridging the gap between benchtop realities and stringent Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.

Physicochemical & Regulatory Profiling

Before we can dispose of a chemical, we must understand its behavior. Deschloro Amlodipine is a dihydropyridine derivative[1]. While not classified as acutely toxic or as dangerous goods for transport[2], it is an organic synthetic compound that must be treated as regulated pharmaceutical waste[3].

Table 1: Physicochemical Parameters and Disposal Implications

ParameterValueOperational Impact on Disposal
CAS Number 88150-52-1 (Base)Essential identifier for RCRA waste profiling and TSDF manifesting[2].
Molecular Formula C20H26N2O5High carbon/nitrogen content dictates high-temperature incineration as the destruction method[2].
Physical State Solid (Powder)Prone to micro-aerosolization; requires sealed secondary containment during transfer[2].
Solubility Soluble in DMSO, MeOH, MeCNLiquid waste streams containing these solvents must be segregated from halogenated waste.
Hazard Class Non-dangerous goodsWhile not heavily restricted for transport, local EHS policies mandate chemical waste segregation[2].

The Causality of Segregation

Why do we obsess over segregation? In the lab, Deschloro Amlodipine is rarely disposed of in its pure powder form. It is typically dissolved in organic solvents (like Methanol or Acetonitrile) for HPLC analysis. Mixing this organic effluent with incompatible waste (e.g., strong oxidizers or halogenated solvents) can lead to exothermic reactions or exponentially increase the cost of disposal. By isolating dihydropyridine impurities in specific, compatible containers, we ensure chemical stability and regulatory compliance.

Step-by-Step Disposal Methodology

This protocol is designed for immediate implementation in analytical and R&D laboratories.

Phase 1: Point-of-Generation Management
  • Categorize the Waste Stream: Determine if the Deschloro Amlodipine waste is solid (contaminated weighing boats, spatulas, expired powder) or liquid (HPLC effluent, stock solutions).

    • Scientific Rationale: Solid and liquid wastes require different incineration parameters and manifesting codes. Mixing them unnecessarily inflates the volume of complex hazardous waste.

  • Select the Appropriate Receptacle:

    • For Liquids: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles. Amber glass is preferred if the solvent matrix contains light-sensitive compounds, preventing photodegradation into unknown, potentially more hazardous byproducts.

    • For Solids: Place contaminated consumables in a heavy-duty, transparent polyethylene bag, seal it, and place it inside a rigid, leak-proof container.

Phase 2: Satellite Accumulation Area (SAA) Protocols
  • Establish SAA Control: Transfer the waste immediately to a designated Satellite Accumulation Area. The SAA must be at or near the point of generation and under the direct control of the laboratory personnel[4][5].

    • Scientific Rationale: The EPA mandates that waste must not be moved across unmonitored hallways prior to EHS profiling. This minimizes the risk of untracked spills and cross-contamination.

  • Execute Strict Labeling: Affix a "Hazardous Waste" label immediately upon adding the first drop or gram of waste.

    • Critical Step: Write "Deschloro Amlodipine" completely. Do not use abbreviations (like "Imp A") or chemical formulas[5]. List the exact percentages of the solvent matrix (e.g., "Deschloro Amlodipine <1%, Acetonitrile 50%, Water 49%").

Phase 3: Consolidation and Final Profiling
  • Monitor Capacity and Time Limits: Once a container reaches 90% capacity, it is legally considered "full"[3].

    • Scientific Rationale: Leaving a 10% headspace accounts for the vapor pressure expansion of organic solvents due to ambient laboratory temperature fluctuations, preventing container rupture.

  • Trigger EHS Transfer: Notify your Environmental Health and Safety (EHS) department or waste broker. Under EPA regulations, full containers must be removed from the SAA within 72 hours[5].

  • Final Destruction: The waste broker will manifest the material for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration to completely cleave and destroy the dihydropyridine ring structure.

Workflow Visualization

To ensure these steps are easily communicated to your laboratory staff, refer to the following process flow.

G Gen Waste Generation (Deschloro Amlodipine) SAA Satellite Accumulation Area (SAA) Max 55 Gal / < 72 Hrs when full Gen->SAA Transfer immediately Seg Waste Segregation (Solid vs. Organic Solvent) SAA->Seg Categorize Solid Solid Waste (Double-bagged, sealed) Seg->Solid Liquid Liquid Waste (Compatible solvent carboy) Seg->Liquid EHS EHS / Waste Broker Profiling (RCRA Manifesting) Solid->EHS Liquid->EHS Disp Final Disposal (High-Temp Incineration) EHS->Disp Licensed TSDF

Workflow for the segregation, accumulation, and final disposal of Deschloro Amlodipine waste.

Spill Response and Decontamination

In the event of an accidental spill of Deschloro Amlodipine powder:

  • Don PPE: Ensure you are wearing a lab coat, nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep, as this will aerosolize the fine powder[2]. Instead, gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol).

  • Collection: Carefully scoop the damp paper and powder into a dedicated solid hazardous waste container.

  • Decontamination: Wash the affected area with plenty of water and a mild detergent, as recommended by standard safety data sheets for this compound[2].

By integrating these scientifically grounded procedures into your daily operations, your laboratory will maintain rigorous safety standards, protect the environment, and ensure seamless regulatory compliance.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health - [Link]

  • MSDS - Deschloro Amlodipine - KM Pharma Solution Private Limited - [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA -[Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research - [Link]

Sources

Handling

Personal protective equipment for handling Deschloro Amlodipine

Handling active pharmaceutical ingredients (APIs) and their related impurities requires a rigorous, mechanics-driven approach to safety. Deschloro Amlodipine (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling active pharmaceutical ingredients (APIs) and their related impurities requires a rigorous, mechanics-driven approach to safety. Deschloro Amlodipine (CAS No. 88150-52-1), a structural analog and pharmaceutical reference standard of the widely prescribed antihypertensive Amlodipine, demands stringent operational controls.

While it lacks the chlorine atom of its parent compound, Deschloro Amlodipine retains the core dihydropyridine pharmacophore. This preserves its potent affinity for voltage-gated L-type calcium channels. Accidental exposure—particularly through the inhalation of aerosolized dust—can lead to rapid systemic absorption, triggering severe myocardial depression, refractory hypotension, and cardiogenic shock [1].

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. The protocols below form a self-validating safety system: every piece of personal protective equipment (PPE) and every operational step is mechanistically justified to ensure absolute laboratory safety.

Mechanistic Hazard Profile

To understand the required PPE, we must first understand the causality of the hazard. Deschloro Amlodipine is classified under the Globally Harmonized System (GHS) with the following critical hazard statements [2]:

  • H301 (Toxic if swallowed) & Acute Inhalation Hazard: Systemic absorption inhibits calcium influx into vascular smooth muscle and myocardial cells.

  • H318 (Causes serious eye damage): The chemical nature of the powder causes severe, potentially irreversible ocular tissue degradation upon contact.

  • H373 (May cause damage to organs): Prolonged exposure affects the cardiovascular system and kidneys.

When handling this compound in a dry powder form, the primary risk vector is aerosolization . Inhalation bypasses first-pass metabolism, leading to rapid L-type calcium channel blockade [3].

G Exposure Deschloro Amlodipine (Dust Inhalation / Ingestion) Receptor L-Type Calcium Channel Blockade (α1-subunit) Exposure->Receptor Systemic Absorption Vascular Vascular Smooth Muscle Relaxation Receptor->Vascular Decreased Ca2+ Influx Myocardium Myocardial Depression (Negative Inotropy) Receptor->Myocardium Decreased Ca2+ Influx Pancreas Pancreatic Islet β-Cells (Inhibited Insulin Release) Receptor->Pancreas Decreased Ca2+ Influx Hypotension Severe Hypotension & Vasodilation Vascular->Hypotension Bradycardia Bradycardia & Decreased Cardiac Output Myocardium->Bradycardia Hyperglycemia Metabolic Shift & Hyperglycemia Pancreas->Hyperglycemia Shock Cardiogenic / Vasodilatory Shock Hypotension->Shock Bradycardia->Shock Hyperglycemia->Shock Exacerbates

Mechanistic pathway of Deschloro Amlodipine toxicity leading to cardiogenic shock.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to intercept the specific hazard vectors of Deschloro Amlodipine.

Equipment CategorySpecification StandardMechanistic Justification
Respiratory Protection NIOSH N100, P100, or EN 143 P3 Particulate Respirator.Filters >99.9% of airborne particulates. Prevents inhalation of API dust, neutralizing the risk of systemic L-type calcium channel blockade.
Eye Protection Tight-sealing, unvented chemical safety goggles (EN 166).Directly addresses the H318 (Serious Eye Damage) hazard. Unvented designs prevent micro-particulates from bypassing the seal.
Hand Protection Double-layered Nitrile or Viton™ gloves (EN 374 compliant).Prevents dermal absorption. Double-gloving allows the outer contaminated layer to be safely removed inside the containment zone.
Body Protection Disposable, impervious Tyvek® lab coat or coveralls with elastic cuffs.Prevents microscopic powder from adhering to everyday clothing, eliminating the risk of secondary exposure outside the laboratory.

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is a self-validating system: by establishing robust primary engineering controls (the VBE), we validate the effectiveness of our secondary controls (the PPE).

Step 1: Environmental Verification

  • Action: Verify that the Ventilated Balance Enclosure (VBE) or Powder Safe Ductless Fume Hood is operational with a continuous face velocity of 0.4 to 0.5 m/s.

  • Causality: This specific velocity is strong enough to capture aerosolized API dust but gentle enough not to disturb the microbalance or blow the powder out of the weigh boat.

Step 2: PPE Donning Sequence

  • Action: Don the Tyvek lab coat, followed by the N100/P3 respirator, unvented goggles, and finally, double nitrile gloves. Ensure the inner glove sits under the lab coat cuff, and the outer glove sits over the cuff.

  • Causality: This overlapping technique creates an unbroken physical barrier, preventing dust from settling on exposed wrists.

Step 3: Anti-Static Weighing

  • Action: Discharge static from the VBE environment using an anti-static bar or ionizing gun. Use conductive, anti-static weigh boats.

  • Causality: Deschloro Amlodipine powder can accumulate static charge. A sudden static discharge can cause the powder to repel violently and aerosolize. Neutralizing static ensures the powder remains contained.

Step 4: Transfer and Sealing

  • Action: Transfer the required mass using a micro-spatula. Cap the destination vial inside the VBE before removing it.

  • Causality: Sealing the vial within the negative-pressure zone ensures that no residual dust is dragged into the ambient laboratory air.

Step 5: Doffing and Decontamination

  • Action: Wipe down the spatula and balance pan with a low-lint wipe dampened with 70% Isopropanol. Remove the outer gloves inside the VBE and dispose of them in a sealed hazardous waste bag.

Spill Response & Disposal Protocol

In the event of a powder spill, dry sweeping is strictly prohibited, as it will immediately aerosolize the dihydropyridine compound, creating a severe inhalation hazard [4].

Step 1: Immediate Isolation

  • If the spill occurs outside the VBE, immediately evacuate personnel from the immediate vicinity (a 3-meter radius) to allow suspended dust to settle.

Step 2: The Wet-Wipe Containment Method

  • Action: Do not use a standard vacuum. Lightly mist the spilled powder with a fine spray of water or a water/surfactant mixture.

  • Causality: Water physically binds the fine API particulates into a heavy slurry, completely neutralizing the aerosolization threat and allowing for safe mechanical removal.

Step 3: Collection

  • Action: Wipe up the dampened slurry using absorbent pads. Place all pads, along with any contaminated outer gloves, into a heavy-duty, sealable polyethylene bag.

Step 4: Regulatory Disposal

  • Action: Label the waste container explicitly as: "UN 2811 Toxic Solid, Organic, N.O.S. (Deschloro Amlodipine), Class 6.1, PG II."

  • Causality: Amlodipine derivatives are highly toxic to aquatic life (H410). They must never be disposed of in standard sinks or municipal waste. The material must be routed to an approved hazardous waste contractor for high-temperature incineration.

References

  • Calcium Channel Blocker Toxicity: A Practical Approach National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Severe Amlodipine Toxicity: A Case Rescued with Extracorporeal Membrane Oxygenation Indian Journal of Critical Care Medicine (via NCBI/PMC) URL:[Link]

  • Safety Data Sheet: Amlodipine Besylate Formulation Organon & Co. / Cipla USA Safety Guidelines URL: [Link]

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